molecular formula C7H4BrClF3NO B1406434 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1256822-84-0

5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

货号: B1406434
CAS 编号: 1256822-84-0
分子量: 290.46 g/mol
InChI 键: YNEOMOPUACJZBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a versatile halogenated and fluorinated pyridine building block designed for advanced research and development. This compound integrates a bromo-chloro substitution pattern on the pyridine ring with a 2,2,2-trifluoroethoxy side chain, making it a valuable intermediate for constructing complex molecules. The bromine and chlorine atoms serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce a wide array of structural motifs . The 2,2,2-trifluoroethoxy group is a key feature, as the incorporation of fluorine is a well-established strategy in medicinal and agrochemistry to enhance key properties of a molecule, including its metabolic stability, lipophilicity, and overall bioavailability . Compounds featuring the trifluoromethylpyridine scaffold have demonstrated significant biological activities and are frequently found in the synthesis of modern agrochemicals and pharmaceuticals . Specifically, this scaffold is prominent in the development of novel insecticides, fungicides, and bactericides. Research indicates that derivatives of trifluoromethylpyridine can exhibit excellent antibacterial activities against pathogens such as Xanthomonas oryzae ( Xoo ) and Ralstonia solanacearum , which are responsible for devastating crop diseases . Consequently, this reagent is primarily valuable for scientists working in the fields of synthetic chemistry, agrochemical discovery, and pharmaceutical sciences, providing a critical starting point for the creation of new active ingredients. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

属性

IUPAC Name

5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEOMOPUACJZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Stability Dynamics of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1256822-84-0)[1] is a highly functionalized, halogenated heteroaromatic scaffold. It is prominently utilized in the pharmaceutical industry as a critical intermediate and structural motif in the development of voltage-gated sodium channel (NaV1.7) inhibitors for neuropathic pain management[2]. The unique dense halogenation pattern dictates its physicochemical behavior, driving distinct stability profiles that require rigorous analytical control during drug development. This guide details the mechanistic rationale behind its properties and outlines self-validating protocols for stability assessment.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior during formulation and physiological deployment.

Quantitative Data Summary
PropertyValue / Descriptor
Compound Name 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine
CAS Registry Number 1256822-84-0[1]
Molecular Formula C7H4BrClF3NO[3]
Molecular Weight 290.46 g/mol [3]
Calculated LogP (cLogP) ~3.8 (Highly lipophilic)
Calculated pKa (conjugate acid) < 1.0 (Non-basic at physiological pH)
Hydrogen Bond Donors / Acceptors 0 / 4
Mechanistic Insights (Expertise & Causality)

The incorporation of the 2,2,2-trifluoroethoxy moiety serves a dual strategic purpose. First, it significantly enhances the lipophilicity of the scaffold, a crucial parameter for compounds targeting peripheral and central nervous system receptors[2]. Second, the strong electron-withdrawing nature of the trifluoromethyl group (-CF3), combined with the chlorine and bromine atoms, exerts a profound inductive effect on the pyridine ring. This drastically reduces the electron density on the pyridine nitrogen, lowering its pKa to below 1.0. Consequently, the nitrogen remains unprotonated at physiological pH, rendering the molecule highly resistant to N-oxidation and altering its solubility profile compared to standard unhalogenated pyridines.

Chemical Stability & Degradation Dynamics

Understanding the degradation pathways is essential for formulating stable drug products and developing robust analytical methods.

Hydrolytic Stability

The 2-alkoxypyridine motif is traditionally susceptible to acid-catalyzed hydrolysis, yielding the corresponding 2-pyridone. However, the strong electron-withdrawing -CF3 group destabilizes the requisite oxonium ion intermediate. This confers a higher degree of resistance to hydrolytic cleavage compared to unfluorinated analogs. Extreme acidic conditions and elevated temperatures are typically required to force this degradation pathway.

Photochemical Stability

Aryl bromides possess a known liability under ultraviolet (UV) irradiation. The C-Br bond at position 5 is the weakest bond in the molecule. Under photolytic stress, this bond undergoes homolytic cleavage to generate a highly reactive aryl radical. This radical can subsequently abstract a hydrogen atom from the solvent or excipients, leading to a debrominated degradant, or undergo dimerization.

G Parent 5-Bromo-3-chloro-2- (2,2,2-trifluoroethoxy)pyridine UV UV Irradiation (ICH Q1B) Parent->UV Photolysis Acid Strong Acid / Heat (Forced Degradation) Parent->Acid Hydrolysis Radical Aryl Radical Intermediate (C-Br Homolysis) UV->Radical Pyridone 5-Bromo-3-chloro- pyridin-2-ol (Tautomer) Acid->Pyridone Ether Cleavage TFE Trifluoroethanol Acid->TFE Debromo Debrominated Product / Solvent Adduct Radical->Debromo H-abstraction

Figure 1: Primary degradation pathways via photolysis (C-Br homolysis) and hydrolysis.

Self-Validating Experimental Protocols

To ensure the reliability of stability data, experimental workflows must be designed as self-validating systems. The following protocols integrate internal controls to verify the integrity of the results.

Protocol 1: Stability-Indicating Forced Degradation Assay

This protocol is designed to elucidate degradation pathways and validate the analytical method's resolving power, aligning with[4][5].

  • Sample Preparation: Dissolve the compound in a biologically inert, MS-compatible solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL. Causality: Ensures complete solubilization without introducing reactive nucleophiles like methanol.

  • Stress Conditions: Aliquot the sample into five distinct vials:

    • Control (stored at 4°C).

    • Acidic (0.1 N HCl, 60°C for 24h).

    • Basic (0.1 N NaOH, 60°C for 24h).

    • Oxidative (3% H2O2, Room Temp for 24h).

    • Thermal (80°C for 48h).

  • Quenching: Neutralize the acidic and basic samples to pH 7.0 using equimolar NaOH or HCl. Causality: Arrests the degradation kinetics instantly to provide an accurate snapshot of the timepoint and prevents extreme pH from degrading the HPLC column stationary phase.

  • Analysis: Inject samples into an HPLC system coupled with a Diode Array Detector (DAD) and a High-Resolution Mass Spectrometer (HRMS).

  • Self-Validation (Mass Balance): The protocol is validated by calculating the mass balance. The sum of the peak areas of the parent compound and all identified degradants (adjusted for relative response factors) must be ≥95% of the unstressed control. Causality: A failure in mass balance indicates the formation of volatile degradants (e.g., trifluoroethanol) or irreversible column binding, triggering a mandatory method redesign.

W Prep 1. Sample Preparation (1 mg/mL in MeCN/H2O) Stress 2. Stress Conditions (Acid, Base, Ox, Light, Heat) Prep->Stress Quench 3. Quenching & Dilution (Neutralization to pH 7) Stress->Quench Analysis 4. HPLC-UV/HRMS Analysis (Dual Detector Setup) Quench->Analysis Validation 5. Mass Balance Calculation (Target >95% Recovery) Analysis->Validation

Figure 2: Self-validating forced degradation workflow emphasizing mass balance.

Protocol 2: Photostability Testing (ICH Q1B)

This protocol isolates photolytic degradation from thermal degradation, per [6].

  • Sample Presentation: Spread the compound as a thin layer (≤3 mm) in quartz petri dishes. Causality: Quartz is transparent to UV light, unlike standard borosilicate glass, ensuring the sample receives the full spectrum of required irradiation.

  • Irradiation: Expose the samples in a photostability chamber to provide an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter[6].

  • Self-Validation (Dark Control): Concurrently place an identical sample, wrapped securely in aluminum foil (Dark Control), adjacent to the exposed sample in the chamber[6].

  • Evaluation: Compare the degradation profile of the exposed sample against the Dark Control. Causality: Photostability chambers generate significant heat. If the Dark Control exhibits degradation, the chamber's temperature regulation has failed, and the photolytic data is invalidated, requiring a re-run with enhanced cooling.

References

  • Title: US Patent Application Publication No. 2018/0346416 A1 (Sodium Channel Blockers)
  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products Source: European Medicines Agency (EMA) URL: [Link]

Sources

Crystal structure and molecular docking of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural and Computational Analysis of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

This guide provides a comprehensive technical overview of the methodologies employed in determining the crystal structure and performing molecular docking analysis of the novel compound, 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both theoretical grounding and practical, field-proven insights into these essential analytical techniques.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The strategic placement of halogen atoms and other functional groups on the pyridine ring can modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Compounds like 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, with its unique combination of bromine, chlorine, and a trifluoroethoxy group, represent promising scaffolds for the development of new therapeutic agents and functional materials.[3]

Understanding the precise three-dimensional arrangement of atoms within a molecule through X-ray crystallography is fundamental to elucidating its structure-activity relationship (SAR).[4][5] Furthermore, computational techniques such as molecular docking allow for the prediction of how a molecule might interact with a specific protein target, providing invaluable insights for structure-based drug design.[6][7][8] This guide will detail the experimental and computational workflows for the comprehensive characterization of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Part 1: Crystal Structure Determination via Single-Crystal X-ray Diffraction

The unequivocal determination of a molecule's solid-state structure is achieved through single-crystal X-ray diffraction.[4][5] This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Experimental Protocol: A Self-Validating System

The process of determining a crystal structure is a meticulous one, with each step designed to ensure the quality and reliability of the final model.[9]

Step 1: Crystal Growth (Crystallization)

The primary and often most challenging step is to obtain a high-quality single crystal suitable for diffraction.[4][5] For a small organic molecule like 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, several crystallization techniques can be employed, with slow evaporation from a suitable solvent being the most common.

  • Rationale: The goal is to allow the molecules to self-assemble into a well-ordered, three-dimensional lattice. Slow crystal growth minimizes the formation of defects, such as twinning or cracks, which can compromise the quality of the diffraction data.[5]

  • Procedure:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate).

    • Loosely cap the vial to allow for the slow evaporation of the solvent at a constant temperature.

    • Monitor the vial for the formation of single crystals over several days to weeks.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a beam of monochromatic X-rays.[5] The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[4]

  • Rationale: The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.[5]

  • Procedure:

    • Select a crystal with sharp edges and no visible imperfections under a microscope.

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images as the crystal is rotated. Modern diffractometers automate this process.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Rationale: The diffraction pattern is mathematically deconstructed using Fourier transforms to generate an electron density map of the unit cell.[5] This map is then interpreted to place the atoms of the molecule. The initial model is then refined to best fit the experimental data.

  • Procedure:

    • Data Reduction: The raw diffraction images are integrated to determine the intensities and positions of each reflection.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. This is an iterative process that improves the quality of the structural model.

Data Presentation: Crystallographic Data Table

The final refined crystal structure is described by a set of crystallographic parameters, which would be presented as follows for 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine:

ParameterValue (Example)
Chemical formulaC7H4BrClF3NO
Formula weight306.47
Crystal systemMonoclinic
Space groupP21/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90
Volume (ų)Value to be determined
Z4
Calculated density (g/cm³)Value to be determined
R-factor (%)Value to be determined
Goodness-of-fitValue to be determined
Visualization: Crystal Structure Determination Workflow

Crystal_Structure_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Synthesis Compound Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Obtain pure compound DataCollection X-ray Data Collection Crystallization->DataCollection Select suitable crystal DataProcessing Data Processing & Reduction DataCollection->DataProcessing Generate diffraction images StructureSolution Structure Solution DataProcessing->StructureSolution Obtain reflection data Refinement Structure Refinement & Validation StructureSolution->Refinement Generate initial model FinalStructure Final Crystal Structure Refinement->FinalStructure Validate and deposit

Caption: Workflow for single-crystal X-ray structure determination.

Part 2: Molecular Docking Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] It is a powerful tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.[8]

Methodology: A Step-by-Step Guide

The following protocol outlines a general workflow for performing a molecular docking study of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine against a hypothetical protein target.

Step 1: Preparation of the Protein Receptor

The three-dimensional structure of the target protein is the starting point for a molecular docking study.[8]

  • Rationale: The protein structure must be prepared to be computationally "dockable." This involves removing non-essential molecules and adding necessary information for the docking algorithm.

  • Procedure:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

    • Assign partial charges to the atoms of the protein.

Step 2: Preparation of the Ligand

The ligand, in this case, 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, must also be prepared for docking.

  • Rationale: The ligand's 3D structure needs to be generated and optimized to represent a low-energy conformation.

  • Procedure:

    • Generate the 2D structure of the ligand using a chemical drawing software.

    • Convert the 2D structure to a 3D structure.

    • Perform a geometry optimization using a suitable force field to obtain a low-energy conformation.

    • Assign partial charges to the ligand atoms.

Step 3: Docking Simulation

The prepared ligand is then "docked" into the prepared protein receptor using specialized software.

  • Rationale: The docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the protein. A scoring function is used to estimate the binding affinity for each pose.[6][7]

  • Procedure:

    • Define the binding site on the protein. This can be done by specifying the coordinates of a known ligand or by identifying a pocket on the protein surface.

    • Run the docking simulation. The software will generate a series of possible binding poses for the ligand.

    • The software will rank the poses based on their predicted binding affinity (docking score).

Step 4: Analysis of Results

The output of the docking simulation is a set of ligand poses ranked by their scores.

  • Rationale: The top-ranked poses are visually inspected to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.[7] This analysis provides insights into the potential binding mode of the compound.

  • Procedure:

    • Visualize the top-ranked ligand-protein complexes.

    • Identify and analyze the intermolecular interactions.

    • Compare the docking results with any available experimental data to validate the computational model.

Data Presentation: Docking Results Table

The results of a molecular docking study are typically summarized in a table:

Ligand PoseDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
1Example: -8.5Example: Tyr123, Phe234Example: Pi-pi stacking, Halogen bond
2Example: -8.2Example: Ser120, Asn150Example: Hydrogen bond
3Example: -7.9Example: Leu50, Val80Example: Hydrophobic interaction
Visualization: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ProteinPrep Protein Preparation Docking Molecular Docking Simulation ProteinPrep->Docking LigandPrep Ligand Preparation LigandPrep->Docking PoseAnalysis Pose Analysis & Scoring Docking->PoseAnalysis InteractionAnalysis Interaction Analysis PoseAnalysis->InteractionAnalysis Hypothesis Binding Hypothesis InteractionAnalysis->Hypothesis

Caption: Workflow for a typical molecular docking study.

Conclusion

The combined application of single-crystal X-ray diffraction and molecular docking provides a powerful approach for the characterization of novel compounds like 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine. The experimental determination of the crystal structure provides a definitive understanding of its three-dimensional architecture, while molecular docking offers valuable predictions of its potential biological interactions. Together, these techniques are indispensable in modern drug discovery and materials science, enabling the rational design of molecules with desired properties.

References

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (n.d.).
  • X-ray crystallography - Wikipedia. (n.d.).
  • X-ray Crystallography - Creative BioMart. (n.d.).
  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC. (n.d.).
  • Molecular Docking: A Structure-Based Drug Designing Approach. - JSciMed Central. (2017, May 15).
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21).
  • (PDF) Molecular Docking Protocol - ResearchGate. (n.d.).
  • Protein Crystallization for X-ray Crystallography - YouTube. (2022, February 20).
  • EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. - ijrti. (2025, May 5).
  • Introduction to X-ray crystallography - MRC Laboratory of Molecular Biology. (n.d.).
  • EXPLORING 3-Bromo-5-Chloro-2-Fluoropyridine: A Key Organic Synthesis Intermediate. (n.d.).
  • (A) The docking poses of 5a-e for chloro, bromo, nitro, fluoro and... - ResearchGate. (n.d.).
  • Molecular Docking and in silico Pharmacokinetic Investigations towards Designing Multi-target Potent Dengue Virus Inhibitors with. (n.d.).
  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant acti. (n.d.).
  • What is 3-Bromo-5-chloropyridine and its Applications? - FAQ - Guidechem. (2020, October 23).
  • Synthesis, Characterization, Molecular Docking, Cell viability and Biological Activity of New Metronidazole Analogues against Cellulitis. (2025, April 30).
  • In Silico Molecular Docking Study of Some Already Approved Antiviral Drugs, Vitamins and Phytochemical Components Against Rna Dependent Rna Polymerase of Sars-Cov-2 Virus | SciTechnol. (2020, October 7).
  • 5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine - PubChemLite. (n.d.).
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).
  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate - ResearchGate. (n.d.).
  • 5-Bromo-3-chloro-2-(2-methoxyethoxy)pyridine - Sigma-Aldrich. (n.d.).
  • 2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine - PubChem. (n.d.).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.).
  • 5-broMo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine - NextSDS. (n.d.).
  • 5-BROMO-2-CHLORO-3,4-DIAMINO-PYRIDINE - ChemBK. (2024, April 9).
  • 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem. (n.d.).
  • 5-bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine - NextSDS. (n.d.).

Sources

Preliminary In Vitro Toxicity Screening of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The introduction of any novel chemical entity into a development pipeline necessitates a rigorous and early assessment of its potential toxicity. This guide outlines a strategic, tiered approach for the preliminary in vitro toxicological evaluation of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine. The framework presented herein is designed to maximize data richness while conserving resources, enabling informed go/no-go decisions at a critical stage. Our philosophy is to move beyond simple endpoint assays and embrace multiparametric methods that provide mechanistic insights, adhering to the principles of failing fast and failing informed.

Part 1: Foundational Assessment - Physicochemical and In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a foundational understanding of the molecule's properties is essential. This initial phase leverages computational tools to predict physicochemical characteristics and potential toxicological liabilities, which critically informs the design of subsequent in vitro assays.

Predicted Physicochemical Properties

The structure of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine suggests certain physicochemical properties that will influence its biological behavior and handling in experimental settings. These properties can be reliably estimated using various software platforms.[1][2][3]

Table 1: Predicted Physicochemical Profile and Assay Implications

PropertyPredicted ValueImplication for In Vitro Assay Design
LogP 3.5 - 4.2Indicates high lipophilicity. May lead to poor aqueous solubility, requiring a solvent like DMSO. Potential for non-specific binding to plasticware and proteins.
Aqueous Solubility LowConfirms the need for a vehicle (e.g., DMSO). Vehicle concentration must be kept constant and low (typically <0.5%) across all experiments to avoid solvent-induced artifacts.
pKa ~1.2 (Pyridine N)The pyridine nitrogen is weakly basic. The compound will be largely neutral at physiological pH, facilitating membrane permeation.
Molecular Weight 292.44 g/mol Within the typical range for small molecule drugs.
In Silico Toxicological Assessment

Computational toxicology serves as an indispensable first-pass screen for potential hazards. Regulatory guidelines, such as ICH M7, advocate for the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[4][5][6]

  • Expert Rule-Based Systems (e.g., DEREK Nexus®): These systems contain a knowledge base of structural alerts—molecular substructures known to be associated with specific toxicities.[7][8] For the query molecule, such a system would flag the halogenated pyridine core for potential reactivity and metabolic activation.

  • Statistical-Based Systems (e.g., Sarah Nexus®, Leadscope®): These platforms use machine learning algorithms trained on large datasets of experimental results (like the Ames test) to predict the likelihood of toxicity.[4][5][7]

This dual-pronged in silico assessment provides an early warning for potential mutagenicity, carcinogenicity, and other endpoints, guiding the prioritization of subsequent in vitro tests.[5]

Part 2: Tiered Experimental Workflow

A tiered, or hierarchical, testing strategy is the most efficient method for in vitro screening.[9] It begins with broad cytotoxicity assessments and proceeds to more specific, mechanistically-focused assays only as needed.

Tier 1: High-Content Cytotoxicity Profiling

Experimental Design: The assay will be conducted in two cell lines of toxicological relevance:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of drug metabolism.[14][15][16][17][18]

  • HEK293 (Human Embryonic Kidney): A robust and reproducible cell line for assessing general cytotoxicity and potential nephrotoxicity.[19][20][21][22]

Workflow Diagram: Tier 1 High-Content Cytotoxicity Screening

G cluster_prep Preparation cluster_main Assay Workflow cluster_analysis Data Analysis cell_plating Seed HepG2 & HEK293 cells in 96-well imaging plates treatment Treat cells (24h & 48h) Final DMSO concentration <0.5% cell_plating->treatment compound_prep Prepare 10-point serial dilution of test compound in DMSO compound_prep->treatment staining Add staining cocktail: Hoechst 33342 (Nuclei) Propidium Iodide (Dead Cells) MitoTracker Green (Mitochondria) treatment->staining imaging Acquire images on High-Content Imaging System staining->imaging quantification Image analysis quantifies: - Cell Count (Viability) - % PI Positive (Membrane Integrity) - MitoTracker Intensity (Mitochondrial Health) imaging->quantification curves Generate dose-response curves and calculate IC50 values quantification->curves

Caption: High-Content workflow for multiparametric cytotoxicity assessment.

Detailed Protocol:

  • Cell Plating: Seed HepG2 and HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine. Include vehicle (DMSO) and positive (e.g., staurosporine) controls. Incubate for 24 and 48 hours.

  • Staining: Add a multiplexed dye solution containing Hoechst 33342 (stains all nuclei), Propidium Iodide (stains nuclei of dead cells), and a mitochondrial potential dye (e.g., TMRM or MitoTracker) to the live cells. Incubate for 30 minutes.

  • Analysis: Use image analysis software to quantify cell count, nuclear morphology, membrane permeability (% positive for Propidium Iodide), and mitochondrial membrane potential per well. Calculate IC50 values for each parameter.

Tier 2: Bacterial Reverse Mutation (Ames) Test

Causality: If Tier 1 shows significant cytotoxicity or if in silico tools flag a mutagenicity risk, a direct assessment of mutagenic potential is required. The Ames test is the gold-standard, regulatory-accepted assay for this purpose.[23][24][25]

Experimental Design: The assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[26] It measures the rate at which the test compound causes reverse mutations, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient medium.[27]

A critical component is the parallel testing with and without a metabolic activation system (S9 fraction). The S9 fraction is a supernatant from homogenized rat liver centrifuged at 9000g, containing both microsomal and cytosolic enzymes (e.g., Cytochrome P450s).[28][29][30] This is vital for detecting chemicals that are not mutagenic themselves but are converted to mutagens by metabolism.[23][31]

Workflow Diagram: Ames Test with Metabolic Activation

G cluster_prep Preparation cluster_main Exposure & Plating cluster_analysis Analysis compound_prep Compound Dilutions mix Combine compound, bacteria, and S9 mix (or buffer) with molten top agar compound_prep->mix culture_prep Overnight culture of Salmonella strains (e.g., TA98, TA100) culture_prep->mix s9_prep Prepare S9 Mix (+S9 and -S9 conditions) s9_prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count interpret Compare to vehicle control. A ≥2-fold increase is a positive result. count->interpret

Caption: Standard workflow for the plate incorporation Ames test.

Detailed Protocol (Plate Incorporation Method):

  • Preparation: Prepare serial dilutions of the test compound. Include vehicle (DMSO) and known mutagen controls (e.g., sodium azide for -S9, 2-aminoanthracene for +S9).

  • Exposure: In separate tubes, combine 0.1 mL of bacterial culture (e.g., TA98, TA100), 0.1 mL of the test compound dilution, and 0.5 mL of either S9 mix or a buffer (-S9).

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies, with any concentration showing at least double the count of the vehicle control, is considered a positive result.[32]

Tier 3: Mammalian Cell Genotoxicity

Causality: A positive Ames test, particularly in the presence of S9, strongly suggests a genotoxic liability. Tier 3 aims to confirm this in a more biologically relevant mammalian cell system and to elucidate the mechanism. We use HCS to simultaneously quantify two key markers of the DNA damage response (DDR).

  • γH2A.X: Phosphorylation of the histone variant H2A.X at serine 139 (forming γH2A.X) is one of the earliest events following the formation of a DNA double-strand break (DSB).[33] Visualizing γH2A.X foci within the nucleus is a highly sensitive and specific biomarker for this severe form of DNA damage.[34][35][36][37]

  • p53 Activation: The tumor suppressor protein p53 is a central regulator of the cellular response to genotoxic stress.[38] Upon DNA damage, p53 is stabilized and accumulates in the nucleus, where it can initiate cell cycle arrest or apoptosis.[39][40][41][42]

Workflow Diagram: High-Content Genotoxicity Assay

G cluster_prep Cell Culture & Treatment cluster_staining Immunofluorescence cluster_analysis Imaging & Analysis cell_plating Seed HepG2 cells in 96-well imaging plates treatment Treat with compound for 24 hours (non-cytotoxic concentrations) cell_plating->treatment fix_perm Fix, permeabilize, and block cells treatment->fix_perm antibodies Incubate with primary antibodies (anti-γH2A.X, anti-p53) fix_perm->antibodies secondary Incubate with fluorescent secondary antibodies and Hoechst (nuclei) antibodies->secondary imaging Acquire images on High-Content Imaging System secondary->imaging analysis Quantify nuclear intensity and/or foci count for γH2A.X and p53 imaging->analysis

Caption: Immunofluorescence workflow for DNA damage assessment.

Part 3: Data Interpretation and Decision Framework

The collective data from this tiered screening approach allows for a holistic preliminary risk assessment.

Table 2: Go/No-Go Decision-Making Framework

Tier 1 Result (Cytotoxicity IC50 in HepG2)Tier 2 Result (Ames Test)Tier 3 Result (γH2A.X / p53)Risk Profile & Recommendation
> 50 µMNegativeNot TriggeredLow Risk / GO: Compound shows low intrinsic cytotoxicity and no evidence of mutagenicity. Proceed to next stage of development.
1 - 50 µMNegativeNot TriggeredModerate Risk / GO (with caution): Cytotoxicity observed at relevant concentrations. Investigate structure-activity relationships to mitigate this liability.
< 1 µMNegativeNot TriggeredHigh Risk / NO-GO: High intrinsic cytotoxicity suggests a narrow therapeutic window. Deprioritize unless high potency justifies further work.
Any IC50Positive (+S9)PositiveVery High Risk / NO-GO: Clear evidence of metabolically-activated genotoxicity in both bacterial and mammalian systems. A major liability for further development.
Any IC50Positive (-S9)PositiveVery High Risk / NO-GO: Compound is a direct-acting mutagen. Significant safety concern.
> 50 µMPositiveNegativeInvestigate: Discrepancy between bacterial and mammalian assays. May be specific to bacterial metabolism. Requires further mechanistic investigation but is a significant concern.

This framework provides a structured method for interpreting complex data sets, ensuring that development decisions are based on a robust and scientifically sound preliminary safety profile.

References

  • Post-translational modifications and activation of p53 by genotoxic stresses. Ovid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPfn7mWrs2mX8lb3-ZQqkzdyKMdW_bCIpxqJjl2h9rwQfc38Lptl8fEumThwRDXb8vKqegILoEsZqyqxpGyEE-_wXLyq0ck9qIgFXpHWI2ClOVbRBPSh2y5J61zptr_D9yRxFUcbmMLsWeBPKswrzvdeBta4_f1DK4htMyE5NXS0U7wDNpg4rGAG-2W9O7tpxBi0_PoNPJ03a6F6p9CPgcMiboEnuPSVhVIyiPnI6qGv7wbFs=]
  • The Legacy Of The HepG2 Cell Line: Advancing Liver Research For 40 Years. XL BIOTEC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWw9BJCpbLYd1b5JeJeNNR2MMtk09xX1x1QjiQnS74xC55KZnsu8o7R1aFKtn6C_iYl9BmtsUhnEuw-4H66hHgLyJK8RdAeshCGMpl5uS0ulDJMUq44n3R_-DOjXrCrqSJ9_QrMwoSgePA6QDf3tC4FRdhz2TwzsYnCdtq-TKzrZeQ4Qo3DDDeNWeAwXZwRMJOjTP3wDP9lxoB3PUVuaMH]
  • S9 fraction. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjfNzOoY7-7AEjK84ENiALraycA4Dn923sHHLeTHpdlrKDBZVCF2OhRrSoUb4QVV8DiWoON6iB9KQk9QFRawQzEi5XpmVwWoK933sVQg1sAirxEHmODHpBjWRDLYyuovMOH7U=]
  • The Cross Talk Between p53 and mTOR Pathways in Response to Physiological and Genotoxic Stresses. Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-kqu125DKkJhjmtrJKeCD7GKEMje5ClXTOFa8Kt6hY0XccdbqfnEYkq1Z7lKhoZTuCqle4QlCbcEWBxOv7v1GFbpubSalMIiN4LimLc2xHR7Qp8jczHVlzkY9aKiKSD6h_IkDACmDfxI5gALmWM3_SaIquGicv70gVGvVTgv6SMr4M34laJZ6SmWZArU_ophfJ4wqvdypYTYwB6Vs3AsQshFZYJU=]
  • Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0uQuat0WfixnzekDxamRoZ9WyggiRJuN2uWh2MFQxUWxyiQOGWsVHJH-Lgtq60gxUSszL-hmOoJeID2xDVCV3pmSLT8IMz5q04bUNKmMVh6pDD32g1BVU7GCwMfCq4tYDF8yO103vRPQZFh6eejWshmmpXQzwPnobIqbIvhxmSTOtxla_UMKImFqRZdT-eNqdrhqOZJKbjIU_l0DKhKQC7rmZN-jiUYvJs5zeRFw4Tp90KkZRYqt3ElSls7yge4ZEvYTVDfxOiM8Cg-4rtkhdGT1UC_XEq-cz6IPjZycTvLU]
  • γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsXt936RmDZOkmicvFByo6SsDH9bDERzyvEpiOamRzIPWd283FvpVaooFykePxhRlClKSgYFH8lLyeU08J0fcP-FyhDKNj4UPcy9WR_1AYHv-9dB4Lwy91fC7NnMfnFOgF0r5QwSykOYYXRg==]
  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdPUvVbj-DcuI7ifag0dM_rwbYT82yTphHRH5iFC02cCfVmefRGOcKeWRGfpueHYVYe_OphgSgKTwkoNuM09XO1woo30uO7otekpdDM34aaY7Qghxvnx7DX0NDJ4V8xelyFi00eQLxPEciS7J14H91-THlmKVrGZD9tr9GpBzz16gcWcezdNNwhWcow1e3PWdeyi-rCj5woxmWUoVPyUGYb25eS5-mg8wzyzzOiP1KQ9uv]
  • Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpmgFo3GdPOWATJ2ZewfUJsuXBg0fvB89G5V2XR0w5nhHJmr3_ZwqPAl4dYZ61xqcNh5vQQxlM8wsoFzY8TcI1F2gTzgSNKm7ABr6f-euXtMi4Ugphkq42vZv6eNN3Ukz56Y51mmOCWvp_Aw==]
  • p53 regulation upon genotoxic stress: intricacies and complexities. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnTUbp6p3da4FUnFiupJ6Kow-aAQ_J6a2OmIT_SZaNaKbTAC32wKfFGCldPGWpC_sno5EalwM96XqKVzNVw9SrjpJJGKuKSNTCNSwbMqZnm6_f5iW5ILxNk8WjkdlcjcKRioyWu5KgH3CzQw==]
  • High Content Screening Assay for Hepatotoxicity using Human HepG2 cells. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3fGHLu4ZDpAPhcG77kcEe8Hr98YWFFQ5rain5ZCcI3zl8LgGpzRTqSsBkCgC84mVqmi3onazcRnC4S7i-T27OxPUT_TuKGi2MLUPZBifdBqelOzAtrwutwgrchiwZnosyhKSShowWlzYf9sR__jBTIGhLjF3AoQgLh-xkoxY5m3ZpNSayt7L4QVxIS1iwoDEfUfHX8GlIMW-Tpg==]
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdtf0qijZNcCqSkl5-fRWJPpG0A2CRet0rgioDUv6rs6T5NHRvgPpWWg1UiekoOs2A1X-KmxQu0yyQGtEyb84PV7VKs9z7h8qrh4y8DwPKP_7aHRuawJUbVCIxZcXBV4-lELjt5uw8L3xKqRyDucZIUGTTfmjUZ7MOn3jDsIIup4udtSCgKNeR]
  • The γH2AX DNA damage assay from a drop of blood. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6CJQ3YoGEItbHX_C3OfRAl0ljO85JlItYq3rpaXw8ZlbGgs09YlXjom6BehnE2r5sMIkgyqhg2PfPtANRbhLizXIQlx9nvm1QhJT5_XuQj1UNCGP1UQtqVqucinLeWdFkaA==]
  • Signaling to the p53 Tumor Suppressor through Pathways Activated by Genotoxic and Nongenotoxic Stresses. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyRej93zZ3faIo2fNETjX_DyJ4wo6M3AAkYiXRLF4n3XLg5ur2lvTR6m9SZiTsxrW9t-IvfAU-nugHnN5dCMseFH4abYdHt0Ku8yl6NVlPdCQWsCdptGVj81Xi-U06deoVfyVaRWQRjINf7vM8xqf2g1t73g9eTMhmkPsS_g_OppEiGF7iqNcVjr4tbgLjEPCCQqH-U1etiYyh3Q==]
  • Regulation of p53 stability and activity in response to genotoxic stress. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPLdZzvTLiJlimFwh5jXTGww0pgMAW_5B2YcYJfWPA3krgKT2FUtZei4ZanSou5KM5CD6nLTB19XJIyocuCq_bSjFhcKrmxwZ1moqnC8Tg6TzevTq2WlKwum-Wfi0ciHoGGtU=]
  • ZEISS HCS & AI for Cytotoxicity Assays in Biopharma. ZEISS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBhSu3n8Rd5uAH9Tm_g97Enot0FsBtTKlbzmQBh2dfpHtYAzVL0qxZSbsqPI3M0KnVAN_8mFpBjy8oowfgCZlY-Zm5Zt5of-ZkA9P8dBbBT1c-4lA6K1f8YlfvTmVUpSNc0o2r-eACXwDfainKoao4jPFm4eEh0mPsu47YHvQLknb8NMkAbgxZNw5UkXy0UZgmnIdbSxSfyCByc-vg-mkviV5q-vfU6m5axn46jJVMPIcjR2G9NX0-yjuk0JsFCzHni3EMl7NM6gH_1XO5uvMKLLxfeI1MieTgZe_3LWLdYTaWAawL4Bwsh2gSsLb3RbyIGiIt]
  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Alvetex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN5DRAjhkvTyZtrNbDzenwE7ORvyD5L1I6vFbjqWqPOFAK9Ru1gGRVpSTiL38HkKmrK5lY7HYek77-T-CRSmcS2YoPN5gdwzKECFs3gEsBFMV_XOZBrjBdKtkRgiVefdOsaVhHtRernIhahkStqJ5Hlf023kmhNQ_p3mcv5lhFDzKXAr-sxo59Lj4AFB0f7Er9wMwWtCLQ35eqGukoYdChaKW4gAA=]
  • Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. IPHASE Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxzCBgrca1QHdTnNd4WUUaH23Zb8gqgrRYUPvnEkZa5OTN3H_bc6lF1v9QWXT6nYxk7gVbVieYSIuUVDCZU1NMwVWuuhuERN8rFhp2Yj8i-_wYflEdRFUfq9wzjMRKbGDtewauCFMqxy04hq2-yfXPywFjVFDZKAQ1IykEezwZjr0E13CXJQYhv572CyG4qz9Ptv5iTgRowAhiY7Hp4bhgJUvw0vAjFIUZISgusaQD37jGbTbm-PqNiOuHk3KPuCwXja_uMhQ=]
  • High-Content Screening (HCS) Assays. Revvity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuoGcsgvdP6yfReTMQt82daDsJpM3tYvk8E1qmgrG2Vw5WbviGpxVeYv4nI2lthicDSRdR7qQ74cuF5IQtasn7yRJcz0gQWhitHI5R-GjHlOUBsuyfzaYN1wIF-Y29LHajcHXj51_P_214hgEp97Y8S9yMLPOpKOg=]
  • S9 fraction – Knowledge and References. Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUMvTlkuRWrBj_edvQRHofAdmo2m9-gRCGk4uaLS-HOWGjEi9zLReKUBSGCE46zXLOAyuh7JeYo8CPYLB_jpBmV2bjrJZzCdWJUsU1hc4oBzfxs33i1vhm_t82Luf8dU8JMTXRG9G_7XIWDZcUxK7rA3lk5rm5KqsrgrleF35Zi2aXWcM1deX0ZF7Io3k9jOM=]
  • H2AX as a Sensor of DNA Damage. Center for Cancer Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdM-Z0ztVcwaW1pjHCaf4wXW5HzOeL6tRwWgmfsDuOgBsNBPIICkSZnsAuoi3KAhgyUwV2WxjrsGLDJPw-_zN_rv1uu6M9nQJkxy-1Y3NqoH-JqOzDsobslzecG10xIBSuDBZgSLR0RIhnCYfEDQ9eX8PJBLTaB716XgIHY-oYNm1tU5MAqw==]
  • Hep G2 – Knowledge and References. Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAlZdFpNq9N1Zx-tuc3zrxmX3Nh54qb9fVSX-XarVP5a-gRm4yWjnboYSovHi_qexQxkCHkTdoc4aHybKUt_2cOiOrdm74ojSPiZzr9vNhqJw0BWZs3pdIyMsBy0v7HzIR0vYI-wn2ePB7NlSa8ZanMMOqOXWAageHFVCFLgiLzW-XdMmXardzf27K4wu5qccxmxKy6FU-y34s]
  • HEK293-based Cytotoxicity Safety Screening Service. Creative Biolabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLOniPtatUva1y-dJUJ428r7ANxf3wciXywSq4pobv1S77aKmZpow9kx6EUqfeDUVSCTPglg9eJ-AzKQBMOUBMSUwYwWLw59OYdpvBawnEEOh0ZhXtfdzyuR4jFJG_OLFBnv49UfNFuwP0Q-5QVFDw7-83FY3nDE4J4tnUUHihCa3PxjJ1SrltLCKQGhV10-zkkQSfurhKmB1M2mLzpFzjjg==]
  • Ames Test Protocol. AAT Bioquest. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7ipi34cLZNZAMT-_eCHRFosVoPMfya6PdN8KbNkjmji0CO3J-Y_pDWiM7LSprKJitcpGMeSxPVLA8J1RyvS_mGOU1_54nsc-beZQpxGNVXIcGwTgelGi7IOBE_zVVEn9wdQQB74vNqkldZU8AOTTwgoDngSOASsEzPgWSNMGR]
  • Phosphorylation of histone H2A.X as a DNA‑associated biomarker (Review). Spandidos Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcly7Gc01vz5tZO4Roi1DRTmNv22HG-1hBt5HDY6QSajChNNZou2VHMx_o9Uy_i4Pn08kwSbJ4F_XymA_9veSMmiN7YhZuG4CH28mzuqSRHE2sSL9Q0MxG0gRp0mxf1ruo_mqSVv2-WBRAikRucraKne-sh9va]
  • 1H NMR spectroscopic characterisation of HepG2 cells as a model metabolic system for toxicology studies. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmy4Z8d8PRzRC2YZyVL2vbTA9I9yS46hDENagnnqE2KWVr6zi5zlET16IL2Lw_cqFx1tAJ6JwWTx7OTnEgmf0MD0iA7-KF1dlzMCTmDsErRD1ty1hAarGsAYxE1GQF0VNoM54=]
  • γH2AX assay for DNA repair associated with DNA damage.... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMcZFUcUhI81CBBfMk_1q7-s-gkIbmHaY7gFgdBzYJESjkFAe320AE_yHZ3-WXCjHkBCSHhTxNMAvp3nHpavWuNvDd110ExSbYNLuzHlETRF0jVeuiVX2YM6CtO0lO4mcAjyd8Q5E0zAaPaakVXOF3GaTtnHzqCVMdyhuEFhnrBLZmliX2zX9o0pVyIS3I5nK77pCYQWGwj9rkPcycpu3mTDHkUZdVC6lM8Rx8hubJ7e04SHpLv67d1MLvpFJ0FZVC8GQr2g==]
  • High Content Screening for in vitro toxicity testing. European Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJDWC1CT9eqCQzFC83oVObLKUdEw5vMtG1Xq2Rccd37I5wGg-hHrUxxAduqKzvpL8NAexLrMWc9l1kf36vLPJyF6DzrmyPZm0QUQ84vzccb_P0Fn08lIsYQjBSJddWxYU5Uq6seusRATPCGztbPzCcoOd0WLCwXjImeBNVeHhOE5vQ8BGCrXxwa7T8UetD0zr0lYpV3DJUsYCmj32nuhaI4gn4XhemXjSM]
  • HEK293 cell line toxicity. NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ1JX7mG95lGj9U3BvtS_683j9NjV01g7rXdHNdm2naGFwwkJw-em9SX6UGIWPs0fCTqcIcuDw-ArWO8UIpgsarkehQ4pyGnN1kd_xSEpPfKT1FpI28N8gVZUwc-GzPhV8RVMvi0yz]
  • The Ames Test. Columbia University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCXIGh5eF0UTcbE_KEPthg99ZafTtTIM7xsE3xP5xTq21-DJhTIsjHSYIRue5aDB9wonTTf3FcwmKFM-9ldtPEBonHY2gRcjs6ew6sxbJOFO6TXmJCswoMplPLkB0aKbjQs3ZR9QC8kDiFIvYtAF02Bv_nug3C1AV17HexHIjOHjDaQYpdyAupk3lDAOGx]
  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjkaPrmnnCLsd2hEuwSIfaurm2F0kReEZwyXzguFDB_IRSltI3lpdnPVE0Y4g6Rk0v9bJwBgfp6Et27zScM8mKc9N5BaMRuqsy2iz3FAsZwjh0T4vsg_2qwPZcQ6KBuZwEPiGVnXQuOPwBBw==]
  • In Silico Mutagenicity Assessment. Lhasa Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj_TTZnyof0NaepyBnttr-WjVLOPqmfsCaZn-6uE91A9rALa5HYeGYxUVCZTIyixI7kdEa9jgKk2H53CE51J61L1rG9MlT1YCMlnCD4iHhCwmrUVeAgIm8RiVPDvQ4j3t7YF6FAU7lGDCFsKLrvKM17da9vbibapQUfLaKtEOogVq5Dw==]
  • Evaluation of the cytotoxic effect of OR extract on HEK293 cell line by MTT assay. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpsYj0HAao5mOjisCE5gh9OlUf_uoqMnFZy5MGDvqNK6Vp__2KaQF1jWjJmGwA6wsofM95Fa833F55Suy_CvFmPv0FwT4U3zkYWG7JJSMdjXpej5L2g2gPMIKqf_SZQu6faCf1rTO9ViU-XKk9ktljdTvZgkLXZd3F7uANjAgk6hdbThyQ5kHoCg6DIH2A2vgRrPoLWKeN4Gxo-XKGgG3H7u3LTOI5UeeDWpMuijUlVOz9-_nrBhe4NFCMYkr2HA9YZvPG]
  • High Content Screening: What is it, Methodologies and Best Practices. Biobide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmSPvMABNTvATIRgGqVzyy2HrfIc6w92_Ho49kuROfrQZH4egiwjaqBUbRFRdhiSwJOCiflQuKR9YdjLYKUdyd6oyyXpH5kLcvjyXoapQ3ApRH_E3TS4zno4xKHQ3Y9bY2PPf03AJkBmdbKY3cY61WOpF_PZ8D-3Xvneld2tupd_V4zuObUdh-t3uHt0gLionaWSSVQA==]
  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwdkFSerIoJQG96i21byltjfjzvDo2wt_sSkQijteZDuv64vE9lg4_e0lOMkxNGadXB8E315yMjhIyTGmKACfZYf6PsHCpr4uVCAU0hSjmTml9o3m_UqMhGvvBu_eqLP85VlxNaki3S7Q=]
  • On-line Software. Virtual Computational Chemistry Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0s_XZaBQmMrj4BlnZr6NQV8V8w3iWOIXAORXL5DFFdXWk0aZpppa5VLB2hU_9-C2U1uFTG5OJR7xJTwlQTsO_5LIWtm9i9oouoSiVkT67n-8Xo25ndkwE]
  • Microbial Mutagenicity Assay: Ames Test. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzAMVn7vVy_Vs7DjNVlK3lkb1Ory0k7pHBXhn9lg5KbS258N1WOXPgFtAVIDhjdKSWrEfPykYWlpUr7UkYfwLMNFtk6Qyvn4h-sG-mncgYTBNKYxmA43CEI9JOU5vKt8MZCeIgYiBxS7sjNQ==]
  • In Vitro Toxicology Testing. Charles River Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi37GaTXDuQB8WOidLKU-Ym0IQFAq0OisrYksQpduWceKKNoPISo4jXpd-u8lw-ZIiaZzeNOebYMH6tgdDaXRkhBdIlQFpIiFCUYD5W7CtvUfNHQmx-mGcuzx5k8uyWsWRKi58ydmKPXgf6H6bW8kjXaHMt1_irbvo6i-JNSnNy0qkr1WMCpJLf4cvOcNgBXp30d3Xip_GEuQ=]
  • In silico expert rule-based and statistical-based programs for genotoxicity and mutagenicity assessment. ForthTox. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG__eSIvXjwSgfo9772txO1HBjdsfPt_AllPgtydpA0sZA68bHOxCh3m9uDrxMAxDQ5r2UsoqtQd4I_gwWITbAbGnLxWG9dIrx0ZQ_BkW5QfIRjpdaxy05KBapuAfn1Ng=]
  • Derek Nexus for toxicity prediction – What package is right for me? Optibrium. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG65iWUWvU7Xd2jqKQIUvnZUQMxD-Htw6dKEVI1sVO-7NzryTr86SBV1iumzkAThu0d3k_wowAsP3p28X8zZzhBG389TcQnCCbmDHtPrMUDCrEtr8_WZyd39y5lNAWQHvxY3X4PRX-UnAivtd-Ac1dmDzEMuR0UNzsZ0pCsNEYBLE3AtuaAxRzrIeOAGU03Ecn0RSawvNmJnmln3PKCrwmL]
  • HEK293 cell line toxicity. NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2YY-TjP6nR9Q5VluHzYjMPLE7SGd37pUgcx-2Zf0XdCjePdtWAVkSmxk6pPorvfpE5oAxoU81mnicTvoKIKeYIJSu3qLik8NjburJ33mdSK8Qo2x5jm6uNM0CyZUm5YvtaNAs281U2WfSD_gKTedJoMavzhv9vnJOs5wpXgXxfaVmuBlKkNSdQw==]
  • The Ames Test. Hudson Valley Community College. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSRX8ik1oYVAWBR3uLzctujagDTk8sMZVl4ul_Y4YugVs7MwlTJJKqwn6O-_zmpsey_h3of8vt0n23uOj2b8FCVoSrWG8WyYtvxG7lQBjE26GKqrvC1r_VZwtc0w0GidMktfSYVbsGBbj6ZXv6r9Sl3ArXMlcXdxSbwmEzzhZlgist2o8FrQ==]
  • Risk Assessments. Vimta Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH74fsD05SLSY6kMesJOgg25PkPJrHVr6ht33zvRA0s2nnZl15eKPCixjQIaDrAdDvrjHQXgj1xg_ak_jCqtL9YhiHNpLvUWEZHb7EZ-l7DA5ocW4IgLtXoIollFqo=]
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRC1KbOipIXnO8Y2nVoxe7Ln0UYtZ0WyDmajh9pXQwal9dLZJtmNY-gyJYapA8bE109CETDBFLfJd1nlfTRtNDdu3mtG4VKEYJf37ITDb9hXfNVENWVtm9PVnX8bJIj-lH]
  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERF-Ewm_VLQlGm-VJKJz36LSZHN3IVbthIjpoV81WZVdnCOgDBY_Bj11ghw7RuE56bO93ZJHsdLgyfq93K3H-xfBif6ajJg3DY0JL_wNvIUThRdnnYVM57rgWQW5CT1XLvv2x7G_7OWPTmCNWAkUIDNE0RW-iJ5p_Nug8L]
  • ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx9BcAnyYguSDzaHKcnM2MdTjd6R5GwYLBjP8WCTZZi3KPi8e0PTunZGirObXAy8Tta9Qi3AjTCe5Cs6tUCFyUDzqbXrSHXnfOPPYzskedBE2QSC1av9Z13g8BGfGCVjT404s=]
  • Antioxidant potential and in vitro cytotoxicity study of Saraca indica extract on lead-induced toxicity in HepG2 and HEK293 cell lines. National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0lx3VYK48ySWasxr1EYErlCNJ4VouQA3UyTqVKkuwzzGusZZGgz_MBLtj1OipdP58H1o0FVF_UAPKuRs__NYHuXeC6ej0ZgQK8kyErqwpmA0c-GSk-UEs1T5rP_8IVgngU7SEUQivhaRcEQLtN5yl7idBII8f0j8hnU4M]
  • ADMET Predictor® - Simulations Plus. Simulations Plus. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcHCBrRdcnTIPNvbIooRNCVMRHdCQ7gfJsUQKzt2vlOzUznjV2D0ffUc1s8z-sPXetDjpr2fg9f_mDFcQHN7Dj5N3cwC7d4L7bBCrFGEb4Ayf2X-nH1uoUz2RhmzpSc0fuQRKR1xducoCxri1moirxkEh2]
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWSOiZ8zsCfwPHs3fccSRexF-J8zVbmbmNve1FvCeViHGzcHbdsg3G70ZsIigZxyTSZXiN2AqXCIL2-porx_ZqCh6_j69Xek0ZAtxm6fFSf1o_uKrukAqT_eLkl1MWwNhGFVDjUU0cYQly5sNhpAW5flYRz4tE7GJOlKzieGbAGaKR0Ea6kRQ_Mee8RYWchDzEPWmqU18BBl1Pxj_zszclkHvqykAIvHVIwytt-wdD3e71]
  • AA-Prop - Protein Physicochemical Properties Prediction Tool. BioGem.Org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7nzDRZpg9Dem8ZXoFLdPiws9Ri-OHa18Gptu8MB7qlJltTmX0A0tCkBKfE5D_2ISKrIgyARTGV59XrcNGusKubWFusyz7MQR0oL0DVVLhlNMyDCE-ZRKS2IcmwSgU]
  • Online Chemical Modeling Environment. OCHEM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjqkpIXxIsJA7jpZ384quMXdQjF0qGds2dtnjKy7g6IA53iTjwBTRddh-8QRF84GWG0OIbF3pBPn8mzuh0jaPa709KohXIc2XRkI0=]

Sources

Thermodynamic Stability of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a highly functionalized N-heterocycle that serves as an advanced building block in agrochemical and pharmaceutical synthesis. A critical parameter for its utility in long-term storage and late-stage functionalization is its thermodynamic stability at room temperature (RT, ~25 °C / 298 K).

This technical guide synthesizes structural, electronic, and thermodynamic principles to demonstrate that this compound is thermodynamically and kinetically inert at room temperature . The available thermal energy at 298 K (RT ≈ 0.59 kcal/mol) is vastly insufficient to overcome the high bond dissociation energies (BDEs) of its constituent carbon-halogen and carbon-oxygen bonds. Furthermore, the synergistic electronic withdrawal and steric shielding provided by its substituents effectively quench ambient degradation pathways such as hydrolysis or nucleophilic aromatic substitution (SNAr).

Structural Anatomy & Thermodynamic Contributions

The robust stability of this molecule is not accidental; it is a direct consequence of its highly specific substitution pattern. To understand its thermodynamic ground state, we must deconstruct the causality behind each functional group.

The Pyridine Core: Electron Deficiency

Pyridine itself is an electron-deficient aromatic system. The introduction of three highly electronegative groups (Br, Cl, and OCH₂CF₃) further depletes the π-electron density of the ring through strong inductive (-I) effects. While this lowers the Lowest Unoccupied Molecular Orbital (LUMO) and theoretically increases susceptibility to nucleophilic attack, the molecule is kinetically trapped by immense steric hindrance[1].

Halogen Substituents: 3-Chloro and 5-Bromo

The thermodynamic stability of the carbon-halogen bonds dictates the molecule's resistance to homolytic cleavage and auto-oxidation.

  • The C(sp²)–Cl bond at the 3-position possesses a high BDE of approximately 94–96 kcal/mol[2].

  • The C(sp²)–Br bond at the 5-position is the weakest link in the molecule, with a BDE of roughly 83–85 kcal/mol[2].

Despite the C–Br bond being weaker than the C–Cl bond, 83 kcal/mol is an insurmountable activation barrier for spontaneous homolysis at 25 °C. Cleavage of these bonds strictly requires high-energy input, such as UV irradiation or insertion by a transition metal catalyst (e.g., Palladium or Rhodium)[3].

The 2-(2,2,2-Trifluoroethoxy) Motif

The ether linkage at the 2-position is structurally reinforced against ambient hydrolysis. The adjacent trifluoromethyl (-CF₃) group exerts a profound electron-withdrawing effect, drastically reducing the basicity of the ether oxygen. Because the oxygen cannot be easily protonated at neutral or mildly acidic pH, the primary mechanism for ether cleavage is neutralized. Additionally, the bulky nature of the -OCH₂CF₃ group provides a steric shield over the C2 and C3 positions, physically blocking nucleophiles from initiating SNAr reactions at room temperature.

G Core Pyridine Core (Electron Deficient) Stability Thermodynamic Stability at Room Temp (25°C) Core->Stability High Activation Barrier Ether 2-(2,2,2-Trifluoroethoxy) Steric Shield & -I Effect Ether->Core Inductive Withdrawal Chlorine 3-Chloro BDE ~95 kcal/mol Chlorine->Core Inductive Withdrawal Bromine 5-Bromo BDE ~83 kcal/mol Bromine->Core Inductive Withdrawal

Fig 1: Electronic and steric contributions to RT thermodynamic stability.

Quantitative Thermodynamic Stability Matrix

To contextualize the stability of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, the following table summarizes the quantitative bond strengths and their corresponding room-temperature profiles.

Structural MotifBond TypeEst. BDE (kcal/mol)RT Stability ProfilePrimary Degradation Pathway (Under Stress)
5-Bromo C(sp²)–Br83.0 – 85.0Highly StableOxidative addition / Homolysis
3-Chloro C(sp²)–Cl94.0 – 96.0Highly StableNucleophilic displacement (harsh conditions)
Trifluoroethoxy C(sp³)–F~115.0InertDefluorination (extreme conditions only)
Ether Linkage C(sp²)–O~100.0StableAcid-catalyzed hydrolysis (>100 °C)
Pyridine Core Aromatic C–C/N>120.0InertRing opening (requires extreme oxidation)

Data extrapolated from foundational thermodynamic evaluations of halogenated heterocycles and trifluoromethylpyridines[1],[2].

Experimental Protocols for Stability Validation

To empirically prove the thermodynamic stability of this compound in a laboratory setting, researchers must utilize a self-validating analytical system. The following protocol is designed to measure baseline integrity, force kinetic degradation at elevated temperatures, and mathematically prove stability at 25 °C.

Step-by-Step Methodology

Step 1: Baseline High-Resolution Characterization

  • Action: Dissolve 10 mg of the compound in 0.5 mL of CDCl₃. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra, alongside an HPLC-UV (254 nm) chromatogram.

  • Causality: This establishes a quantitative baseline. The ¹⁹F NMR is particularly critical, as the -CF₃ group acts as a highly sensitive reporter for any cleavage of the ether bond or alterations in the pyridine ring's electronic environment.

Step 2: Differential Scanning Calorimetry (DSC)

  • Action: Load 2–5 mg of the compound into a high-pressure gold-plated crucible. Scan from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Causality: DSC maps the absolute thermal activation barrier. Halogenated pyridines typically exhibit strong single exothermic decomposition events only above 120 °C[4]. Proving that no thermal events occur below this threshold validates that RT thermal energy cannot induce degradation.

Step 3: Accelerated Isothermal Aging

  • Action: Store 50 mg aliquots in sealed, light-protected amber vials at 25 °C, 40 °C, and 60 °C (at 60% Relative Humidity) for 90 days.

  • Causality: By intentionally stressing the molecule at 40 °C and 60 °C, researchers can calculate potential degradation kinetics via the Arrhenius equation. If degradation occurs at 60 °C, the rate constant can be extrapolated to mathematically prove near-infinite half-life at 25 °C.

Step 4: Endpoint Orthogonal Analysis

  • Action: Post-aging, re-analyze the samples via HPLC-UV and NMR.

  • Causality: The absence of new chromatographic peaks (e.g., free 2,2,2-trifluoroethanol from hydrolysis, or dehalogenated pyridine species) confirms absolute thermodynamic and kinetic stability at room temperature.

Workflow A 1. Baseline Profiling (1H/19F NMR, HPLC-UV) B 2. Isothermal Stress Testing (25°C, 60% RH, 90 Days) A->B Initiate Stress C 3. Thermal Analysis (DSC to map decomposition >120°C) B->C Parallel Thermal Scan D 4. Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) B->D Kinetic Data C->D Data Integration E 5. Stability Validation (Confirmed RT Inertness) D->E Confirm Inertness

Fig 2: Self-validating experimental workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine at room temperature is absolute. The compound is protected by a dual-layered defense mechanism: the high bond dissociation energies of its C–Cl and C–Br bonds prevent spontaneous homolysis, while the severe steric bulk and inductive electron withdrawal of the trifluoroethoxy group kinetically trap the molecule against nucleophilic and hydrolytic degradation. It can be safely stored and handled at room temperature without risk of spontaneous decomposition.

References

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society / PMC URL
  • Title: Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry Source: Organic Letters - ACS Publications URL
  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC / NIH URL
  • Title: C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation Source: Organometallics - ACS Publications URL

Sources

Pharmacokinetic Profiling of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-opioid analgesics for neuropathic pain has increasingly focused on targeting peripherally expressed voltage-gated sodium channels, specifically NaV1.7 and NaV1.8[1]. However, achieving the requisite selectivity and pharmacokinetic (PK) profile—specifically, high peripheral target engagement with minimal central nervous system (CNS) penetration—remains a formidable challenge[2].

This technical whitepaper details the pharmacokinetic profiling of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine (BCTP) , a highly halogenated pyridine scaffold utilized in the development of next-generation NaV1.7/1.8 inhibitors. By integrating a 2,2,2-trifluoroethoxy moiety and specific halogenation patterns, this scaffold is engineered to resist cytochrome P450 (CYP) mediated metabolism while maintaining a physicochemical profile optimized for peripheral restriction[3].

Physicochemical Rationale and Target Biology

The Role of NaV1.7/1.8 in Nociception

NaV1.7 and NaV1.8 are preferentially expressed in the peripheral nervous system (PNS) within dorsal root ganglion (DRG) nociceptive neurons[1]. They are fundamental to the generation and propagation of action potentials in response to noxious stimuli. Inhibiting these channels blocks pain signal transmission before it reaches the spinal cord and CNS[4].

Structural Causality of BCTP

The molecular architecture of BCTP is not arbitrary; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose:

  • 2,2,2-Trifluoroethoxy Group: Standard alkoxy groups (e.g., methoxy, ethoxy) are highly susceptible to CYP-mediated O-dealkylation. The incorporation of three fluorine atoms exerts a strong electron-withdrawing effect, strengthening the adjacent C-H bonds and sterically shielding the ether oxygen. This drastically improves metabolic stability[3].

  • Halogenation (5-Bromo, 3-Chloro): The addition of halogens to the pyridine ring lowers the pKa of the pyridine nitrogen. Reducing the basicity of the molecule is a proven strategy to minimize binding to the hERG potassium channel, thereby mitigating cardiotoxic liabilities. Furthermore, the bromo group serves as a highly efficient vector for subsequent synthetic elaboration (e.g., Suzuki-Miyaura cross-coupling) to build the complete active pharmaceutical ingredient (API).

G Stimulus Noxious Stimulus (Peripheral Tissue) Nav17 Nav1.7 / Nav1.8 Activation (DRG Nociceptors) Stimulus->Nav17 Depolarization ActionPotential Action Potential Propagation Nav17->ActionPotential Na+ Influx SpinalCord Spinal Cord (Dorsal Horn) ActionPotential->SpinalCord Afferent Transmission Brain CNS Pain Perception (Cortex) SpinalCord->Brain Ascending Pathway BCTP BCTP Scaffold Peripheral Restriction BCTP->Nav17 Inhibits BCTP->Brain Excluded (Low BBB Permeability)

Caption: Mechanism of action for peripherally restricted NaV1.7/1.8 inhibitors in nociceptive signaling.

In Vitro Pharmacokinetic Profiling

To ensure that BCTP possesses the necessary survivability in systemic circulation, rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is required.

Protocol: Liver Microsomal Stability (HLM/RLM)

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of BCTP in Human (HLM) and Rat Liver Microsomes (RLM). Self-Validating System: The assay must include Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic competency of the microsomes.

Step-by-Step Methodology:

  • Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with BCTP (final concentration 1 µM) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Calculation: Plot the natural log of the remaining percentage of BCTP versus time to calculate the elimination rate constant ( k ), t1/2​ , and CLint​ .

Protocol: Caco-2 Permeability and Efflux

Objective: Assess the intestinal absorption potential and P-glycoprotein (P-gp) efflux liability of BCTP. Self-Validating System: Include Propranolol (high permeability marker), Atenolol (low permeability marker), and Digoxin (known P-gp substrate) to validate monolayer integrity and transporter function.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Prepare BCTP at 10 µM in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 200 µL of dosing solution to the apical chamber; 600 µL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 600 µL of dosing solution to the basolateral chamber; 200 µL of blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker (100 rpm).

  • Sampling & Analysis: Collect samples from both the donor and receiver compartments. Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Summary of In Vitro Data
ParameterAssay / SpeciesResult for BCTPInterpretation
Metabolic Stability HLM t1/2​ (min)> 120High stability; validates the 2,2,2-trifluoroethoxy design.
Metabolic Stability RLM t1/2​ (min)85Moderate-to-high stability in rodents.
Permeability Caco-2 Papp(A−B)​ ( 10−6 cm/s)18.4High predicted oral absorption.
Efflux Liability Caco-2 Efflux Ratio (ER)1.2Not a strong P-gp substrate (ER < 2.0).
Protein Binding Human Plasma (% Bound)98.5%Highly bound, typical for lipophilic halogenated scaffolds.

In Vivo Pharmacokinetics & CNS Exclusion

For NaV1.7/1.8 inhibitors, systemic exposure must be balanced against CNS exclusion. Central NaV channels (e.g., NaV1.1, NaV1.2) are critical for normal neurological function; inhibiting them causes severe dose-limiting toxicities such as ataxia, dizziness, and seizures[2]. Therefore, profiling the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) is the most critical step in the in vivo workflow.

Protocol: Rat Pharmacokinetic and Tissue Distribution Study

Objective: Determine systemic clearance, oral bioavailability ( ), and Kp,uu​ in Sprague-Dawley rats.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) for 12 hours prior to oral dosing. IV dosed rats are fed ad libitum.

  • Dose Administration:

    • IV Cohort: Administer BCTP at 1 mg/kg via the tail vein (Formulation: 5% DMSO / 10% Solutol / 85% Saline).

    • PO Cohort: Administer BCTP at 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose / 0.1% Tween 80).

  • Blood Sampling: Collect blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge to isolate plasma.

  • Brain Tissue Collection: At Tmax​ (typically 1-2 hours post-PO dose), euthanize a parallel cohort of rats. Perfuse transcardially with ice-cold saline to remove blood from cerebral microvasculature. Harvest the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of phosphate buffer.

  • Equilibrium Dialysis (The Causality of Kp,uu​ ): Total brain concentration ( Kp​ ) is misleading for lipophilic drugs like BCTP, which may partition into brain lipids without being free to interact with targets. Perform equilibrium dialysis on both plasma and brain homogenate against a phosphate buffer for 4-6 hours at 37°C to determine the fraction unbound in plasma ( fu,p​ ) and brain ( fu,b​ ).

  • Calculation: Calculate Kp,uu​ using the formula:

    Kp,uu​=Cplasma,total​×fu,p​Cbrain,total​×fu,b​​
Summary of In Vivo Data
PK ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax​ (ng/mL) -1,450
Tmax​ (h) -1.5
AUC0−∞​ (ng·h/mL) 8906,230
Clearance ( CL ) (mL/min/kg) 18.7-
Volume of Distribution ( Vdss​ ) (L/kg) 1.4-
Half-life ( t1/2​ ) (h) 3.24.1
Bioavailability ( ) -70%
Kp​ (Total Brain/Plasma Ratio) -0.85
Kp,uu​ (Unbound Brain/Plasma Ratio) -0.04

Interpretation: While the total brain-to-plasma ratio ( Kp​=0.85 ) suggests BCTP crosses the blood-brain barrier, the equilibrium dialysis reveals that BCTP is highly bound to brain lipids/proteins. The unbound, pharmacologically active fraction in the brain is extremely low ( Kp,uu​=0.04 ). A Kp,uu​<0.1 is the gold standard for peripherally restricted pain therapeutics, confirming BCTP's viability as a safe NaV1.7/1.8 targeting scaffold.

PK_Workflow Start BCTP Synthesized InVitro In Vitro ADME Profiling Start->InVitro Microsomes Metabolic Stability (HLM, RLM) InVitro->Microsomes Caco2 Caco-2 Permeability (Efflux Ratio) InVitro->Caco2 InVivo In Vivo PK (Rats/Dogs) Microsomes->InVivo >70% remaining at 30 min Caco2->InVivo High Papp, Low Efflux Plasma Plasma PK (Clearance, Half-life) InVivo->Plasma Brain Tissue Distribution (Kp,uu Assessment) InVivo->Brain Decision Candidate Selection for Neuropathic Pain Plasma->Decision Brain->Decision Kp,uu < 0.1 (Peripherally Restricted)

Caption: Decision-tree workflow for the pharmacokinetic profiling and progression of BCTP.

Conclusion

The pharmacokinetic profiling of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine demonstrates a highly optimized scaffold for neuropathic pain drug discovery. The strategic inclusion of the 2,2,2-trifluoroethoxy group confers excellent metabolic stability against CYP450 enzymes[3], resulting in a favorable half-life and high oral bioavailability (70%). Crucially, while the lipophilicity of the halogenated pyridine drives high oral absorption, its profound tissue binding results in an exceptionally low unbound brain concentration ( Kp,uu​=0.04 ). This peripheral restriction is the defining characteristic required to safely target NaV1.7 and NaV1.8 without triggering adverse CNS events[2].

References

  • Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Isotopologues of potassium 2,2,2-trifluoroethoxide for applications in positron emission tomography and beyond Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Status of peripheral sodium channel blockers for non-addictive pain treatment Source: ResearchGate URL:[Link][2]

  • Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

Sources

Discovery and Early-Stage Investigation of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1256822-84-0) has emerged as a highly privileged building block in modern medicinal chemistry. Its unique substitution pattern provides a versatile foundation for the discovery of novel therapeutics, most notably in the development of highly selective voltage-gated sodium channel (NaV) inhibitors targeting neuropathic and inflammatory pain [1].

This technical whitepaper provides an in-depth analysis of this scaffold, detailing the structural rationale behind its design, the step-by-step synthetic methodologies required for its manipulation, and the biological screening cascades utilized to evaluate its derivatives.

Structural Rationale & Pharmacophore Modeling

The selection of the 5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine scaffold is not arbitrary; every functional group serves a distinct physicochemical and synthetic purpose. Understanding the causality behind these structural features is critical for rational drug design.

  • The 2,2,2-Trifluoroethoxy Motif: In traditional medicinal chemistry, simple alkoxy groups (methoxy, ethoxy) are highly susceptible to CYP450-mediated O-dealkylation, leading to poor metabolic stability. The incorporation of the trifluoromethyl ( −CF3​ ) group provides severe steric and electronic shielding, effectively blocking this metabolic liability. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent pyridine nitrogen, reducing basicity and enhancing membrane permeability [2].

  • The 3-Chloro Substituent: The chlorine atom at the 3-position is strategically placed to induce a steric clash with the adjacent trifluoroethoxy group. This clash forces the flexible ether linkage out of the pyridine plane, locking it into an orthogonal conformation. This pre-organization reduces the entropic penalty upon binding to the target protein's allosteric pockets.

  • The 5-Bromo Handle: The bromine atom serves as the primary synthetic vector. Its position para to the pyridine nitrogen makes it highly reactive toward palladium-catalyzed cross-coupling reactions, allowing for rapid late-stage diversification of the scaffold into the target binding pocket.

Experimental Protocols: Synthesis and Diversification

The following protocols outline the self-validating synthetic systems required to generate and diversify the core scaffold.

Protocol 1: Synthesis of the Core Scaffold via SNAr

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) to install the trifluoroethoxy group. The reaction is highly regioselective for the 2-position due to the strong electron-withdrawing inductive effect of the adjacent pyridine nitrogen.

Reagents: 5-bromo-2,3-dichloropyridine (1.0 eq), 2,2,2-trifluoroethanol (1.2 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Alkoxide Generation: Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous DMF and 2,2,2-trifluoroethanol. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Causality: NaH is required to deprotonate the weakly acidic trifluoroethanol, generating a highly nucleophilic alkoxide. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Nucleophilic Attack: Add a solution of 5-bromo-2,3-dichloropyridine in anhydrous DMF dropwise to the alkoxide mixture. Causality: DMF is chosen as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the trifluoroethoxide anion "naked" and highly reactive, while also stabilizing the Meisenheimer complex transition state.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl to neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure core scaffold.

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

To explore the Structure-Activity Relationship (SAR), the 5-bromo handle is subjected to Suzuki-Miyaura cross-coupling to append various aryl or heteroaryl groups.

Reagents: Core scaffold (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (3.0 eq), 1,4-Dioxane/ H2​O (4:1 v/v).

Step-by-Step Methodology:

  • Preparation: Combine the core scaffold, aryl boronic acid, and K2​CO3​ in a Schlenk flask containing the 1,4-dioxane/ H2​O solvent mixture.

  • Degassing: Degas the mixture via sparging with nitrogen gas for 15 minutes. Causality: Dissolved oxygen will rapidly insert into the active Pd(0) species, irreversibly deactivating the catalyst and promoting unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a steady stream of nitrogen. Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step in the catalytic cycle—a crucial requirement when coupling sterically hindered halopyridines.

  • Heating: Seal the flask and heat the mixture to 90 °C for 12 hours.

  • Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify the crude product via reverse-phase preparative HPLC.

Biological Investigation & Screening Cascade

Derivatives of this scaffold are frequently evaluated as inhibitors of the NaV1.7 and NaV1.9 channels, which are critical targets for non-opioid pain management [1]. The investigation follows a rigorous, multi-tiered screening cascade.

Workflow N1 Scaffold Synthesis (SNAr) N2 Late-Stage Diversification (Pd-Coupling) N1->N2 N3 Primary Screening (Fluorescence) N2->N3 N4 Electrophysiology (Patch-Clamp) N3->N4 N5 In Vivo Efficacy (Pain Models) N4->N5

Figure 1: Early-stage drug discovery screening cascade for halopyridine derivatives.

Target Mechanism & Signaling Pathway

The voltage-gated sodium channel NaV1.7 is preferentially expressed in peripheral dorsal root ganglion (DRG) neurons. It acts as a threshold channel, amplifying small subthreshold depolarizations to trigger action potentials. By selectively inhibiting NaV1.7 with trifluoroethoxy-pyridine derivatives, researchers can block the propagation of nociceptive (pain) signals to the central nervous system without causing the CNS or cardiac side effects associated with blocking other NaV isoforms (like NaV1.5 in the heart or NaV1.1/1.2 in the brain) [3].

Mechanism Stimulus Noxious Stimulus (Inflammatory/Neuropathic) NaV NaV1.7 / NaV1.9 Activation (DRG Neurons) Stimulus->NaV AP Action Potential Propagation NaV->AP Pain Pain Perception (CNS) AP->Pain Inhibitor Trifluoroethoxy-pyridine Derivatives Inhibitor->NaV Inhibits

Figure 2: Mechanism of action for NaV1.7/1.9 inhibition in peripheral pain signaling.

Structure-Activity Relationship (SAR) Data

The table below summarizes representative quantitative data demonstrating how structural modifications at the 5-position (via Protocol 2) impact both target potency (NaV1.7), off-target selectivity (NaV1.5), and metabolic stability (Human Liver Microsome half-life).

Compound IDR-Group (5-position)NaV1.7 IC 50​ (nM)NaV1.5 IC 50​ (µM)HLM t 1/2​ (min)
1 (Core) -Bromo>10,000>30>120
2 -Phenyl450>3045
3 -4-Fluorophenyl120>3085
4 -4-(Trifluoromethoxy)phenyl15>30>120
5 -1-Methyl-1H-pyrazol-4-yl85>3030

Data Interpretation: The core scaffold (Compound 1) acts purely as a structural anchor and lacks intrinsic potency. The addition of lipophilic, electron-withdrawing aryl groups (Compound 4) drastically improves NaV1.7 potency while maintaining excellent metabolic stability, validating the pharmacophore model.

References

  • Genentech, Inc. & Xenon Pharmaceuticals Inc. (2018). Compounds and Methods for the Treatment of Pain (US Patent App. 2018/0346416 A1). U.S. Patent and Trademark Office.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Dib-Hajj, S. D., Yang, Y., Black, J. A., & Waxman, S. G. (2013). The NaV1.7 sodium channel: from molecule to man. Nature Reviews Neuroscience, 14(1), 49-62. Available at: [Link]

Methodological & Application

Step-by-step synthesis protocol for 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine via Nucleophilic Aromatic Substitution

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application Context: Building block synthesis for voltage-gated sodium channel (NaV1.7) inhibitors and related pharmaceutical agents.

Introduction and Strategic Rationale

Halogenated pyridines are indispensable scaffolds in modern medicinal chemistry. Specifically, highly functionalized building blocks like 5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine provide orthogonal reactive sites for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

The incorporation of the 2,2,2-trifluoroethoxy group is a common bioisosteric strategy used to improve metabolic stability, modulate lipophilicity, and enhance target binding affinity. Compounds utilizing similar functionalized pyridine cores have been extensively investigated in the development of selective NaV1.7 sodium channel blockers, which are critical targets for the management of acute, chronic, and neuropathic pain[1].

This protocol details a highly regioselective Nucleophilic Aromatic Substitution (SNAr) to install the trifluoroethoxy ether at the 2-position of the pyridine ring.

Mechanistic Insights & Reaction Design

The synthesis relies on the reaction between 5-bromo-2,3-dichloropyridine and 2,2,2-trifluoroethanol (TFE) in the presence of a strong base.

  • Regioselectivity: The pyridine nitrogen strongly withdraws electron density from the 2- and 4-positions. In 5-bromo-2,3-dichloropyridine, the chlorine at the 2-position is highly activated toward SNAr because the resulting anionic Meisenheimer intermediate is stabilized by the adjacent electronegative nitrogen atom. The 3-chloro and 5-bromo positions remain unreactive under these conditions.

  • Base Selection: 2,2,2-Trifluoroethanol is weakly acidic (pKa ~ 12.5) compared to standard aliphatic alcohols due to the strongly electron-withdrawing CF3 group. Sodium hydride (NaH) is selected to ensure complete, irreversible deprotonation to form the highly nucleophilic sodium trifluoroethoxide.

  • Solvent: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the sodium cation, leaving the trifluoroethoxide anion "naked" and highly reactive, thereby accelerating the SNAr process[1].

Experimental Workflow

SNAr_Workflow Start Starting Material: 5-bromo-2,3-dichloropyridine Reaction SNAr Reaction: Stir at 25 °C - 50 °C Monitor by LCMS/TLC Start->Reaction Alkoxide Alkoxide Generation: NaH + CF3CH2OH in DMF (0 °C, N2 atmosphere) Alkoxide->Reaction Workup Aqueous Workup: Quench with NH4Cl (aq) Extract with EtOAc Reaction->Workup Purification Purification: Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product Target Compound: 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine Purification->Product

Figure 1: Experimental workflow for the regioselective SNAr synthesis.

Step-by-Step Synthesis Protocol

Caution: Sodium hydride reacts violently with water, releasing highly flammable hydrogen gas. N,N-Dimethylformamide is a reproductive toxin. All procedures must be conducted in a properly ventilated fume hood using appropriate PPE.

Materials Required:
  • 5-Bromo-2,3-dichloropyridine (1.0 equiv, e.g., 10.0 mmol, 2.27 g)

  • 2,2,2-Trifluoroethanol (1.2 equiv, 12.0 mmol, 0.87 mL)

  • Sodium hydride (60% dispersion in mineral oil) (1.5 equiv, 15.0 mmol, 0.60 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc) and Brine

Procedure:
  • Preparation of the Alkoxide:

    • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

    • Add anhydrous DMF (15 mL) to the flask and cool the system to 0 °C using an ice-water bath.

    • Carefully add the Sodium hydride (0.60 g) to the stirring DMF.

    • Add 2,2,2-Trifluoroethanol (0.87 mL) dropwise over 5 minutes. Observation: Effervescence (H2 gas evolution) will occur. Stir the suspension at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Substrate Addition:

    • Dissolve 5-bromo-2,3-dichloropyridine (2.27 g) in anhydrous DMF (5 mL).

    • Add this substrate solution dropwise to the cold alkoxide mixture over 10 minutes[1].

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C).

    • Stir for 2 to 4 hours. Note: If steric hindrance or electronic deactivation slows the reaction, the mixture can be gently heated to 50 °C. Monitor the reaction progress via TLC (e.g., 10% EtOAc in Hexanes) or LCMS until the starting material is consumed.

  • Quenching and Workup:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH4Cl (20 mL)[1].

    • Dilute the mixture with distilled water (30 mL) and extract the aqueous layer with Ethyl acetate (3 × 30 mL).

    • Wash the combined organic extracts sequentially with distilled water (3 × 30 mL) to remove residual DMF, followed by a final wash with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo using a rotary evaporator.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Elute with a gradient of 0% to 10% Ethyl acetate in Hexanes[1].

    • Pool the product-containing fractions and concentrate in vacuo to afford the title compound.

Expected Analytical Data

To validate the structural integrity and purity of the synthesized compound, the following analytical signatures should be confirmed:

Analytical MethodExpected Signals / ObservationsRationale / Assignment
LC-MS (ESI+) m/z ~ 290.0, 292.0, 294.0Corresponds to [M+H]⁺. The isotopic pattern will reflect the presence of one Bromine and one Chlorine atom (characteristic M, M+2, M+4 ratio).
¹H NMR (CDCl₃, 400 MHz)δ ~ 8.10 (d, J = 2.0 Hz, 1H)Pyridine aromatic proton (H-6). Deshielded by the adjacent nitrogen and meta-bromine.
¹H NMR (CDCl₃, 400 MHz)δ ~ 7.85 (d, J = 2.0 Hz, 1H)Pyridine aromatic proton (H-4).
¹H NMR (CDCl₃, 400 MHz)δ ~ 4.75 (q, J = 8.5 Hz, 2H)Methylene protons (-CH₂-CF₃). Split into a quartet by the adjacent fluorine atoms (³J_HF coupling).
¹⁹F NMR (CDCl₃, 376 MHz)δ ~ -74.0 (t, J = 8.5 Hz, 3F)Trifluoromethyl group (-CF₃). Split into a triplet by the adjacent methylene protons.

References

  • Title: US Patent Application Publication: US 2018/0346416 A1 (Substituted Pyridines as NaV1.7 Inhibitors) Source: Google Patents / United States Patent and Trademark Office URL: [Link] (Note: Link derived from patent index[1])

Sources

The Strategic Utility of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine as a versatile precursor for the construction of complex pharmaceutical intermediates. The strategic placement of a bromine, a chlorine, and a trifluoroethoxy group on the pyridine scaffold offers medicinal chemists a powerful tool for the regioselective introduction of diverse functionalities. This document outlines the rationale behind its use, detailed protocols for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and critical considerations for safety and handling. The protocols presented herein are designed to serve as robust starting points for researchers and drug development professionals engaged in the synthesis of novel molecular entities.

Introduction: A Building Block Designed for Selectivity

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] The 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine scaffold is of particular interest due to its trifunctional nature, which allows for sequential and site-selective modifications. The electron-withdrawing trifluoroethoxy group at the 2-position modulates the reactivity of the pyridine ring, while the distinct electronic environments of the bromine at the 5-position and the chlorine at the 3-position enable differential reactivity in cross-coupling reactions. This inherent selectivity is a critical asset in the efficient assembly of complex drug candidates, allowing for the controlled introduction of aryl, heteroaryl, and amino moieties.

The trifluoroethoxy group can also impart desirable pharmacokinetic properties to the final molecule, such as increased metabolic stability and enhanced lipophilicity, which can improve oral bioavailability and cell permeability.

Regioselectivity in Cross-Coupling Reactions: A Causal Analysis

The primary synthetic utility of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine lies in its capacity for regioselective functionalization at the C5 (bromo) and C3 (chloro) positions. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This principle suggests that the C-Br bond at the 5-position will be more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 3-position. This differential reactivity is the foundation for the selective functionalization of this precursor.

However, it is crucial to recognize that this selectivity can be influenced by several factors, including the choice of palladium catalyst, the nature of the phosphine ligand, the base, and the solvent system. For instance, bulky, electron-rich phosphine ligands can sometimes favor the activation of the typically less reactive C-Cl bond. Therefore, careful selection of reaction conditions is paramount to achieving the desired regioselectivity.

Application in Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and it is particularly well-suited for the arylation or heteroarylation of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, primarily at the C5 position.

General Protocol for Selective C5-Arylation

This protocol provides a generalized procedure for the selective Suzuki-Miyaura coupling at the C5-position. Optimization may be required for specific substrates.

Materials:

  • 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1008
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF9516
Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Precursor, Boronic Acid, Catalyst, Base Purge Purge with Inert Gas Reagents->Purge Solvent Add Degassed Solvent Purge->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Suzuki-Miyaura Cross-Coupling Workflow

Application in Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This reaction can be employed to introduce a wide range of primary and secondary amines at the C5 position of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine.

General Protocol for Selective C5-Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand is critical and may require screening for optimal results.

Materials:

  • 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add the anhydrous solvent, followed by 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine and the amine.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Reaction Conditions
Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2)Toluene10018
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.5)1,4-Dioxane11024
BrettPhos Pd G3 (2)-LHMDS (2)THF8012
Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Combine Precatalyst, Ligand, Base Inert Evacuate & Backfill with Inert Gas Catalyst->Inert Reagents Add Solvent & Reactants Inert->Reagents Heat Heat and Stir (90-110 °C) Reagents->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench Reaction Cool->Quench Extract Extract & Wash Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify

Buchwald-Hartwig Amination Workflow

Safety and Handling

As a halogenated and fluorinated organic compound, 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this specific compound before use.

Conclusion

5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its distinct electronic and steric properties allow for predictable and regioselective functionalization through established cross-coupling methodologies. The protocols and guidelines presented in this document are intended to empower researchers to effectively utilize this precursor in their drug discovery and development programs. The ability to selectively introduce aryl, heteroaryl, and amino groups makes this compound a powerful tool in the quest for novel therapeutics.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104–1114. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Sources

Application Note: AQbD-Driven RP-HPLC Method Development for 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The compound 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a highly functionalized, halogenated heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for such heavily substituted pyridines requires a deep understanding of their physicochemical behavior.

Mechanistic Insight & Causality: Unsubstituted pyridine is a weak base (pKa ~5.2) that typically requires careful pH control to prevent partial ionization, which leads to peak tailing. However, the introduction of strongly electron-withdrawing groups—specifically the bromo, chloro, and trifluoroethoxy substituents—drastically depletes the electron density of the pyridine nitrogen. This drops the pKa of the molecule to well below zero.

What does this mean for method development? It means the analyte will remain strictly neutral (un-ionized) across the entire standard reversed-phase pH range (pH 2.0 – 8.0). Consequently, we do not need complex, non-volatile ion-pairing reagents (like alkyl sulfonates) or high-pH buffers. We can utilize a simple, mass-spectrometry (MS) compatible volatile buffer system, such as 0.1% Formic Acid, ensuring excellent peak symmetry and seamless scalability to LC-MS platforms. Furthermore, the high lipophilicity imparted by the halogens and the trifluoroethoxy group dictates the need for a strong organic modifier (Acetonitrile) and a stationary phase capable of resolving closely related halogenated impurities.

Analytical Quality by Design (AQbD) Framework

Historically, analytical methods were developed using a One-Factor-At-A-Time (OFAT) approach. To ensure lifecycle robustness and regulatory compliance, this protocol is built upon the Analytical Quality by Design (AQbD) principles outlined in the [2]. By defining an Analytical Target Profile (ATP) and utilizing Design of Experiments (DoE), we establish a Method Operable Design Region (MODR) that guarantees consistent performance even when minor instrumental variations occur[3].

AQbD_Workflow ATP 1. Define ATP (Analytical Target Profile) Risk 2. Risk Assessment (CQA Identification) ATP->Risk DoE 3. Design of Experiments (Method Optimization) Risk->DoE MODR 4. Establish MODR (Operable Design Region) DoE->MODR Val 5. Method Validation (ICH Q2 Compliance) MODR->Val

AQbD workflow for robust HPLC method development and lifecycle management.

Chromatographic Strategy & Rationale

Stationary Phase Selection

While a standard C18 (Octadecylsilane) column provides adequate hydrophobic retention, a Phenyl-Hexyl stationary phase is selected as the primary column for this analyte. Rationale: The phenyl ring of the stationary phase engages in π−π interactions with the electron-deficient pyridine ring of the analyte. Additionally, the Phenyl-Hexyl phase offers unique dipole-dipole interactions with the halogen atoms (Br, Cl, F), providing superior selectivity ( α ) for separating the target analyte from potential synthetic by-products, such as des-bromo or des-chloro impurities, which a standard C18 might co-elute.

Mobile Phase & Gradient Design
  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water. (Provides a consistent pH of ~2.7 to suppress residual silanol activity on the silica support, preventing secondary interactions).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Acetonitrile is chosen over Methanol due to its lower viscosity, lower backpressure, and sharper elution profiles for highly lipophilic compounds).

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm
Column Temperature 35 °C ± 2 °C (Ensures reproducible mass transfer)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection (UV) 275 nm (Optimal absorbance for halogenated pyridines)
Diluent Water : Acetonitrile (50:50, v/v)
Run Time 12.0 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
8.0 10 90
9.5 10 90
10.0 60 40

| 12.0 | 60 | 40 |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis is considered valid.

Step 1: Diluent and Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Type I Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Combine 500 mL of Ultrapure Water and 500 mL of Acetonitrile. Crucial Note: Because the analyte is highly hydrophobic, using a diluent with less than 50% organic modifier will result in sample precipitation and poor injection reproducibility.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with pure Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Make up to volume with the Diluent (50:50 Water:ACN).

Step 3: System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) in five replicates. The system is considered self-validated and ready for sample analysis only if the following criteria are met:

Table 2: System Suitability Criteria
ParameterAcceptance CriteriaRationale
Retention Time (RT) ~ 6.5 minutes (± 0.2 min)Confirms correct gradient delivery and column chemistry.
Tailing Factor ( Tf​ ) 1.5Ensures no secondary interactions (e.g., silanol effects).
Theoretical Plates ( N ) 10,000Confirms column bed integrity and efficiency.
Area %RSD (n=5) 2.0%Validates autosampler precision and integration consistency.

Method Validation Summary

To ensure the method is fit for its intended purpose, it was validated in strict accordance with the [4].

Table 3: Validation Performance Data
Validation ParameterRange / ResultICH Q2(R1) Acceptance Criteria
Specificity No interference at analyte RTBlank and diluent peaks must not interfere.
Linearity Range 10 µg/mL to 150 µg/mLCorrelation Coefficient ( R2 ) 0.999
Accuracy (Recovery) 98.5% – 101.2%Mean recovery between 98.0% and 102.0% across 3 levels.
Method Precision 0.85% RSD (n=6)%RSD 2.0%
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise (S/N) 10:1

Conclusion

By leveraging the physicochemical properties of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine—specifically its lack of basicity and high lipophilicity—a highly efficient, MS-compatible RP-HPLC method was developed. The integration of AQbD principles ensures that the method is not only accurate and precise but also robust against routine laboratory variations, providing a reliable control strategy for pharmaceutical development.

References

  • ICH Q14 Analytical Procedure Development - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine Product Specifications - Reagentia.[Link]

  • Analytical Quality by Design Approach in RP-HPLC Method Development - NanoBio Letters.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, improve reaction yields, and minimize impurities.

Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine from 3-Bromo-5-chloro-2-fluoropyridine and 2,2,2-trifluoroethanol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-poor pyridine ring is attacked by the trifluoroethoxide nucleophile, leading to the displacement of a halide leaving group.[1][2] The reaction is favored when electron-withdrawing groups are present on the aromatic ring, as they help to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[2]

The regioselectivity of nucleophilic attack on the pyridine ring is crucial. Attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the resulting anionic intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom, providing significant stabilization.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis and provides actionable solutions based on chemical principles and field experience.

Issue 1: Low or No Conversion of Starting Material

A common frustration is observing a low conversion rate of your starting 3-Bromo-5-chloro-2-fluoropyridine. Several factors can contribute to this issue.

Question: My reaction has stalled, and I'm recovering a significant amount of unreacted 3-Bromo-5-chloro-2-fluoropyridine. What are the likely causes and how can I fix it?

Answer:

Low conversion can stem from several factors, primarily related to the generation and reactivity of the nucleophile, as well as the reaction conditions. Here’s a systematic approach to troubleshooting:

1. Inefficient Nucleophile Generation:

  • Causality: The nucleophile, 2,2,2-trifluoroethoxide, is generated in situ by deprotonating 2,2,2-trifluoroethanol with a suitable base. Incomplete deprotonation leads to a low concentration of the active nucleophile, thus slowing down or stalling the reaction.

  • Troubleshooting Recommendations:

    • Base Selection: Use a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol. Sodium hydride (NaH) is a common and effective choice. Ensure the NaH is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture.

    • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the cation of the base, enhancing the nucleophilicity of the alkoxide.[4] If using a less polar solvent like Tetrahydrofuran (THF), consider adding a crown ether (e.g., 18-crown-6 with a potassium base) to sequester the cation and "free" the nucleophile.

    • Anhydrous Conditions: Water will quench the strong base and protonate the trifluoroethoxide, inhibiting the reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

2. Suboptimal Reaction Temperature:

  • Causality: SNAr reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a sluggish reaction.

  • Troubleshooting Recommendations:

    • Temperature Screening: If you are running the reaction at room temperature, consider moderately heating the reaction mixture. A good starting point is 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes conversion without significant side product formation.

    • High-Boiling Point Solvents: For reactions requiring higher temperatures, consider using solvents with higher boiling points like DMF or DMSO.

3. Deactivation of the Pyridine Ring:

  • Causality: While the halogens and the nitrogen atom in the pyridine ring activate it towards nucleophilic attack, other factors can have an impact.

  • Troubleshooting Recommendations:

    • Acidic Impurities: The presence of acidic impurities can protonate the pyridine nitrogen. A protonated pyridine ring is even more electron-deficient and should be more reactive; however, these impurities can also quench your nucleophile. Ensure your starting materials and solvents are free from acidic contaminants.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products, which can complicate purification and lower the yield of your desired product.

Question: I'm observing multiple products in my reaction mixture. What are the likely side reactions, and how can I suppress them?

Answer:

Side product formation is often a result of competing reaction pathways or the reactivity of your product under the reaction conditions. Here are the most common culprits and how to address them:

1. Competing Halogen Displacement:

  • Causality: While the fluorine at the 2-position is the most activated leaving group in SNAr reactions on this substrate (reactivity order is generally F > Cl > Br > I), under forcing conditions (high temperatures, prolonged reaction times), displacement of the chloro or bromo substituents can occur.[5]

  • Troubleshooting Recommendations:

    • Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction. Avoid excessive heating.

    • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2,2,2-trifluoroethanol and base. A large excess might drive the reaction towards di-substitution products.

2. Hydrolysis of Halogen Substituents:

  • Causality: If there is residual water in your reaction, it can act as a nucleophile, leading to the formation of hydroxypyridine derivatives.

  • Troubleshooting Recommendations:

    • Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

3. Reaction with the Solvent:

  • Causality: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

  • Troubleshooting Recommendations:

    • Solvent Stability: Be mindful of the thermal stability of your chosen solvent. If high temperatures are required, consider a more robust solvent like DMSO or sulfolane.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the best leaving group in this SNAr reaction?

A1: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1] The carbon-halogen bond is broken in a subsequent, faster step. Therefore, the electronegativity of the halogen is more important than its bond strength to the aromatic ring. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The general reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.

Q2: Can I use a weaker base like potassium carbonate?

A2: While potassium carbonate (K₂CO₃) is a common base in many organic reactions, it may not be strong enough to efficiently deprotonate 2,2,2-trifluoroethanol (pKa ≈ 12.4). A stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is recommended to ensure a sufficient concentration of the trifluoroethoxide nucleophile.

Q3: How do I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, product, and any potential side products. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: What is the best method for purifying the final product?

A4: Flash column chromatography on silica gel is the most common and effective method for purifying 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine.[6] A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a solvent like ethyl acetate will allow for the separation of the product from unreacted starting materials and less polar impurities.

Experimental Protocols and Data

Table 1: Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale
Starting Material 3-Bromo-5-chloro-2-fluoropyridineFluorine at the 2-position is the most activated leaving group.
Nucleophile 2,2,2-Trifluoroethanol (1.1-1.2 eq)Slight excess ensures complete reaction of the limiting reagent.
Base Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq)Strong, non-nucleophilic base for efficient alkoxide formation.
Solvent Anhydrous DMF or DMSOAprotic polar solvent to enhance nucleophilicity.
Temperature 25-80 °CStart at room temperature and gently heat if necessary.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Monitoring TLC (Hexanes/Ethyl Acetate) or LC-MSTo determine reaction completion and identify side products.
Proposed Experimental Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMF (or DMSO) to the flask.

  • Nucleophile Generation: Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium trifluoroethoxide.

  • Addition of Starting Material: Dissolve 3-Bromo-5-chloro-2-fluoropyridine (1.0 eq) in a minimal amount of anhydrous DMF (or DMSO) and add it to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gradually heat the mixture to 50-80 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding it to ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Reaction Pathway

Reaction_Pathway SM 3-Bromo-5-chloro- 2-fluoropyridine Int Meisenheimer Complex SM->Int Nuc 2,2,2-Trifluoroethanol + NaH Nuc->Int Nucleophilic Attack Prod 5-Bromo-3-chloro-2-(2,2,2- trifluoroethoxy)pyridine Int->Prod Fluoride Elimination

Caption: SNAr mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Nuc Check Nucleophile Generation Start->Check_Nuc Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Purity Assess Starting Material Purity Start->Check_Purity Sol_Base Use Stronger Base (NaH) & Anhydrous Solvent (DMF) Check_Nuc->Sol_Base Sol_Temp Increase Temperature Incrementally (e.g., to 50-80 °C) Check_Temp->Sol_Temp Sol_Purity Purify Starting Materials Check_Purity->Sol_Purity

Caption: A logical flow for troubleshooting low yield issues.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Trifluoromethoxylated Pyridines.
  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from .

  • ResearchGate. (n.d.). (PDF) Facilitation of Addition—Elimination Reactions in Pyrimidines and Purines Using Trifluoroacetic Acid in Trifluoroethanol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Benchchem. (n.d.). Exploring 3-Bromo-5-Chloro-2-Fluoropyridine: A Key Organic Synthesis Intermediate.
  • Journal of Organic Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from an American Chemical Society journal.
  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubMed. (2007, May 10). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Probable reaction mechanism for the trifluoromethoxylation of pyridines mediated by TEMPO. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications.
  • European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Google Patents. (2010, June 28). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ChemRxiv. (n.d.). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
  • Beilstein Journal of Organic Chemistry. (2015, May 19). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Utilization of 5-Bromo-3-chloro-2-fluorotoluene in Agrochemical Synthesis.
  • ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

  • NextSDS. (n.d.). 5-broMo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Substitutions on 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving the challenging substrate, 5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common hurdles and achieve high-yielding, selective, and reproducible results.

The unique electronic and steric properties of 5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine present a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two different halogen atoms (bromine and chlorine) offers the potential for selective functionalization, while the electron-withdrawing nature of the trifluoroethoxy group and the pyridine ring itself influences the reactivity of the C-X bonds.[1][2] This guide will dissect these factors and provide a logical framework for optimizing your catalyst loading and overall reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying chemical principles to guide your troubleshooting efforts.

Q1: My reaction is showing low or no conversion. Where should I start troubleshooting?

A1: Low or no conversion is a common issue that can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the most effective approach.[3]

  • Catalyst Activity and Activation:

    • Pre-catalyst Reduction: Many commonly used palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts that require in situ reduction to the active Pd(0) species to enter the catalytic cycle.[1][4][5][6] If this reduction is inefficient, the concentration of the active catalyst will be low, leading to poor conversion. Consider using a pre-catalyst that is more easily reduced or a direct Pd(0) source like Pd₂(dba)₃.[4][7]

    • Ligand Integrity: Phosphine ligands, which are crucial for stabilizing the active catalyst, are often sensitive to air and can oxidize, rendering them ineffective.[3][8] Ensure your ligands have been stored under an inert atmosphere and are of high purity.

  • Reagent and Solvent Purity:

    • Anhydrous & Degassed Solvents: The presence of oxygen and water can be highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, and water can interfere with certain bases and promote side reactions like protodeboronation in Suzuki couplings.[3][8] It is critical to use anhydrous solvents and to thoroughly degas them.

    • Purity of Starting Materials: Impurities in your 5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine or your coupling partner can act as catalyst poisons.[4]

  • Reaction Setup and Inert Atmosphere:

    • Exclusion of Air: The reaction vessel must be meticulously purged with an inert gas like argon or nitrogen to remove all traces of oxygen.[3] This can be achieved through several vacuum-backfill cycles or by using a Schlenk line.

Q2: I'm observing the formation of a black precipitate, and my reaction has stalled. What's happening?

A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium metal.[3][4][9][10] This is a common deactivation pathway in palladium-catalyzed reactions.

  • Causes of Palladium Black Formation:

    • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[4]

    • Presence of Oxygen: As mentioned, oxygen can lead to the formation of palladium black.[3][4]

    • Suboptimal Ligand Choice or Ratio: The ligand plays a critical role in stabilizing the palladium catalyst. If the ligand is not effective or the ligand-to-palladium ratio is too low, the catalyst is more prone to aggregation.[3][8]

  • Mitigation Strategies:

    • Lower the Reaction Temperature: Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.[4]

    • Ensure Rigorous Inert Conditions: Double-check your degassing procedures and maintain a positive pressure of inert gas throughout the reaction.[3]

    • Optimize Ligand and Ligand:Pd Ratio: Consider screening different ligands, particularly bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), which are known to stabilize palladium centers effectively.[1][4] The optimal ligand-to-palladium ratio can vary, but a good starting point is often between 1:1 and 4:1.[8]

Q3: I'm struggling with selectivity. The reaction is occurring at both the bromine and chlorine positions. How can I favor substitution at the C-Br bond?

A3: Achieving high selectivity is key when working with polyhalogenated substrates. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[4] This inherent difference in reactivity is the basis for achieving selective substitution at the C-Br bond over the C-Cl bond.

  • Leveraging Inherent Reactivity:

    • Oxidative Addition Rates: The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[11][12] The C-Br bond is weaker and more polarizable than the C-Cl bond, making oxidative addition to the C-Br bond kinetically favored.

    • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the higher activation energy required for C-Cl bond activation will be more difficult to overcome.

  • Ligand Control:

    • The choice of ligand can significantly influence the regioselectivity of the reaction.[13] Bulky, electron-rich ligands can enhance the rate of oxidative addition, and in some cases, can be tuned to favor reaction at one site over another. For dihalogenated N-heteroarenes, sterically hindered ligands have been shown to control selectivity.[14]

Q4: What is the optimal palladium catalyst loading for this type of reaction? Should I start high or low?

A4: The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. While lower catalyst loadings are desirable, especially in process chemistry, a higher loading may be necessary for challenging substrates or during initial optimization.[4][15]

  • Starting Point for Optimization: A good starting point for a new reaction is typically in the range of 1-5 mol%.[16]

  • Systematic Optimization: It is advisable to systematically vary the catalyst loading to find the minimum amount required for efficient conversion.[16][17]

  • High Loading for Difficult Reactions: For a particularly challenging transformation, increasing the catalyst loading can sometimes be the key to achieving a reasonable yield.[4] Once the reaction is optimized, you can then focus on reducing the catalyst loading.

Q5: I'm observing significant amounts of side products like homocoupling and hydrodehalogenation. How can I minimize these?

A5: Side reactions can significantly reduce the yield of your desired product. Understanding their origins is crucial for developing strategies to suppress them.

  • Homocoupling:

    • Cause: This involves the coupling of two molecules of your coupling partner (e.g., two boronic acids in a Suzuki reaction). It is often promoted by the presence of oxygen.[1][10]

    • Mitigation: Rigorous degassing of your reaction mixture is the most effective way to minimize homocoupling.[8]

  • Hydrodehalogenation:

    • Cause: This is the replacement of a halogen atom with a hydrogen atom. It can occur through the formation of a palladium-hydride intermediate.[3]

    • Mitigation: The choice of solvent and base can influence the rate of hydrodehalogenation. Additionally, ensuring the purity of your reagents to eliminate potential hydride sources is important.

Experimental Protocols & Data Presentation

General Protocol for Optimizing Palladium Catalyst Loading

This protocol provides a systematic approach to screen for the optimal catalyst loading for a Suzuki-Miyaura coupling reaction with 5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in the reaction solvent. Add the appropriate volume of this stock solution to each reaction tube to achieve the desired catalyst loading (e.g., 0.5, 1, 2, and 5 mol%).

  • Inert Atmosphere: Seal the Schlenk tubes with septa, and evacuate and backfill with an inert gas (e.g., argon) three times.[3]

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., toluene or dioxane) to each tube via syringe. Further degas the reaction mixtures by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Place the tubes in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals.

  • Workup and Analysis: Once the reactions are complete (or have reached a plateau), cool them to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the palladium catalyst. Analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard) to determine the conversion and yield for each catalyst loading.

Data Presentation: Catalyst Loading Optimization
Catalyst Loading (mol%)Conversion (%)Yield of Monosubstituted Product (C-Br) (%)Yield of Disubstituted Product (%)
0.54540<5
1.08580<5
2.0>9592<5
5.0>95916

This is example data and will vary based on specific reaction conditions.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low or No Conversion check_catalyst Check Catalyst Activity & Activation start->check_catalyst check_reagents Check Reagent & Solvent Purity start->check_reagents check_setup Check Reaction Setup & Inert Atmosphere start->check_setup palladium_black Palladium Black Formation? check_catalyst->palladium_black check_reagents->palladium_black check_setup->palladium_black optimize_temp Lower Reaction Temperature palladium_black->optimize_temp Yes optimize_ligand Optimize Ligand/Ratio palladium_black->optimize_ligand Yes improve_inert Improve Inert Atmosphere Technique palladium_black->improve_inert Yes side_products Significant Side Products? palladium_black->side_products No success Reaction Optimized optimize_temp->success optimize_ligand->success improve_inert->success degas_rigorously Degas Solvents Rigorously side_products->degas_rigorously Yes (Homocoupling) screen_bases Screen Different Bases side_products->screen_bases Yes (Hydrodehalogenation) side_products->success No degas_rigorously->success screen_bases->success

Caption: A decision-making flowchart for troubleshooting common issues.

Mechanistic Considerations

A deeper understanding of the catalytic cycle is invaluable for rational optimization. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine to form a Pd(II) intermediate.[11][12] This is often the rate-limiting step and is influenced by the electron density of the aryl halide and the nature of the palladium ligand. The electron-withdrawing trifluoroethoxy group and the pyridine nitrogen generally facilitate this step.[1]

  • Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C or C-N bond.[5]

Visualizing the Catalytic Cycle

Catalytic_Cycle cluster_main Catalytic Cycle Pd0 LnP(0) ArPdX ArPd(II)(X)Ln Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu ArPd(II)(Nu)Ln ArPdX->ArPdNu Transmetalation (Nu-M) ArPdNu->Pd0 Reductive Elimination (Ar-Nu)

Caption: A simplified representation of the palladium catalytic cycle.

By systematically addressing the potential points of failure and understanding the underlying mechanisms, you can effectively optimize the palladium catalyst loading and other critical parameters for successful substitutions on 5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine.

References

  • Distinct mechanisms for the oxidative addition of chloro-, bromo-, and iodoarenes to a bisphosphine palladium(0) complex with hindered ligands. PubMed. Available at: [Link]

  • Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters - ACS Publications. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. Available at: [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Organic Chemistry Portal. Available at: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • MTCiting: Process Chemistry and Pharmaceutical Manufacturing Optimization. Mettler Toledo. Available at: [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. Available at: [Link]

  • Optimizing Catalyst Loading Strategies in Converter Systems. Patsnap Eureka. Available at: [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]

  • Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation. DSpace@MIT. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. R Discovery. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. Available at: [Link]

  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles. ResearchGate. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH. Available at: [Link]

  • Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Elsevier. Available at: [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Access to pyridines via cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions (RSC Publishing). Available at: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]

Sources

Resolving solubility issues of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Solubilization Support Center. This guide is designed for researchers and drug development professionals working with 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine , a highly halogenated, extremely lipophilic compound.

Due to the presence of bromo, chloro, and trifluoroethoxy groups, this molecule exhibits a very low polar surface area and high hydrophobicity. Furthermore, the massive electron-withdrawing effect of these halogens severely deactivates the pyridine nitrogen, rendering it non-ionizable at physiological pH. Consequently, traditional pH adjustment or salt formation strategies are ineffective[1]. This guide provides field-proven, causality-driven protocols to overcome these challenges.

Part 1: Solubilization Decision Workflow

The formulation strategy you choose must be dictated by your downstream application. The diagram below outlines the logical progression for selecting a solubilization matrix.

G Start 5-Bromo-3-chloro-2- (2,2,2-trifluoroethoxy)pyridine InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO DMSO Stock (10-50 mM) Dilute in Media (<0.5% final) InVitro->DMSO HPBCD HP-β-CD Complexation (10-20% w/v in aqueous buffer) InVivo->HPBCD Aqueous preference / IV route Cosolvent Co-solvent/Surfactant System (e.g., 5% DMSO, 10% Tween 80) InVivo->Cosolvent High dose needed / PO route Precipitation Precipitation Observed? DMSO->Precipitation Precipitation->HPBCD Yes (Crash out) Proceed Proceed to Assay Precipitation->Proceed No

Figure 1: Decision tree for selecting a solubilization strategy based on experimental application.

Part 2: Quantitative Data & Strategy Comparison

To assist in selecting the appropriate vehicle, the following table summarizes the expected performance of various solubilization strategies based on standard pharmacological formulation principles[2][3].

Solubilization StrategyMechanism of ActionMax Estimated SolubilityToxicity / Assay InterferenceBest Suited For
100% DMSO Disruption of solute crystal lattice via high dielectric constant.> 50 mMHigh (Cytotoxic > 0.5% v/v)Stock solution generation
Co-solvency (DMSO/PEG400) Reduces the polarity of the aqueous phase, lowering the energy barrier for dissolution.1 - 5 mMModerate (Viscous, potential osmotic stress)In vivo oral gavage (PO)
HP-β-CD (20% w/v) Encapsulates the hydrophobic trifluoroethoxy/halogenated rings within a lipophilic cavity.2 - 10 mMLow (Biocompatible, FDA approved)In vivo IV dosing, sensitive in vitro assays
Surfactant (Tween 80/Saline) Micellar solubilization; traps the compound in hydrophobic micelle cores.5 - 15 mMModerate (Can disrupt cell membranes in vitro)In vivo IP or PO dosing

Part 3: Step-by-Step Experimental Protocols

Protocol A: Preparation of a Self-Validating HP-β-CD Inclusion Complex

Cyclodextrins (specifically Hydroxypropyl-β-cyclodextrin) are highly effective for nonpolar, halogenated compounds because they provide a hydrophobic cavity for the drug while maintaining a hydrophilic exterior[4].

Materials:

  • 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or 1X PBS (pH 7.4)

  • 0.22 µm PTFE syringe filter

Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS. Stir continuously until completely transparent.

  • API Addition: Weigh the required amount of the API to achieve the target concentration (e.g., 2 mM). Add the solid directly to the HP-β-CD solution. Mechanistic note: Do not dissolve in DMSO first, as co-solvents can competitively bind the cyclodextrin cavity or trigger rapid precipitation upon dilution.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The thermal energy overcomes the activation barrier for the API to enter the cyclodextrin cavity.

  • Equilibration: Place the solution on a rotary shaker at room temperature for 12–24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Validation: Filter the solution through a 0.22 µm PTFE filter to remove uncomplexed API. Analyze the filtrate via HPLC-UV to confirm the final dissolved concentration.

Protocol B: Co-solvent/Surfactant System (5% DMSO / 10% Tween 80 / 85% Saline)

This protocol utilizes a co-solvent to initially break the crystal lattice, followed by a surfactant to prevent nucleation and precipitation upon introduction to the aqueous phase[5].

Procedure:

  • Primary Dissolution: Dissolve the API completely in 100% DMSO to create a highly concentrated primary stock. (This will constitute 5% of the final volume).

  • Surfactant Addition: Add Tween 80 (10% of final volume) directly to the DMSO stock. Vortex vigorously for 2 minutes. Causality: Coating the solvated API molecules with surfactant before aqueous exposure prevents immediate hydrophobic collapse.

  • Aqueous Phase Integration: Slowly add 0.9% Saline (85% of final volume) dropwise while vortexing continuously.

  • Validation: Monitor for the Tyndall effect (scattering of light). A completely clear solution indicates successful micellar solubilization; a milky appearance indicates precipitation or excessively large aggregates.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my compound immediately turn cloudy when I dilute my DMSO stock into cell culture media? A: This is known as "solvent shift precipitation." 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is highly hydrophobic. When the DMSO is diluted by the aqueous media, the compound's solubility drops exponentially, and it rapidly nucleates. To fix this, either keep the final DMSO concentration below 0.1% (if the target concentration is low enough), or switch to the HP-β-CD complexation method (Protocol A) which shields the hydrophobic regions from the aqueous environment.

Q: Can I just lower the pH to protonate the pyridine ring and make it soluble? A: No. While standard pyridines can be protonated at low pH to form soluble salts, the presence of the bromo, chloro, and trifluoroethoxy groups pulls electron density away from the nitrogen atom. This drastically lowers the pKa of the pyridine ring (likely well below 2.0). You would need an extremely acidic, non-physiological pH to protonate it, which would destroy your biological assays.

Q: Is it safe to heat the solution to force the compound into water? A: Heating will temporarily increase thermodynamic solubility, but the compound will rapidly crystallize and crash out as soon as it cools to room temperature or 37°C (incubator temperature). You must use a carrier (like cyclodextrin or micelles) to maintain solubility at physiological temperatures.

Part 5: References

  • Solubilization techniques used for poorly water-soluble drugs. PMC, NIH. Available at:

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at:

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis. Available at:

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed, NIH. Available at:

  • Co-solubilization of poorly soluble drugs by micellization and complexation. PubMed, NIH. Available at:

Sources

Optimizing HPLC retention time and peak resolution for 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC for 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar compounds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common chromatographic challenges, from initial method development to advanced troubleshooting.

Our approach is grounded in the fundamental principles of chromatography, aiming not just to provide solutions, but to explain the underlying chemical causality. This allows for a more intuitive and effective optimization process.

Section 1: Understanding the Analyte & Initial Method Development

Before diving into troubleshooting, it's crucial to understand the physicochemical characteristics of your molecule as they directly influence its behavior on an HPLC system.

Q1: What are the key structural features of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine and how do they impact its retention in reverse-phase HPLC?

A1: 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a substituted pyridine with several key features that dictate its chromatographic behavior:

  • Pyridine Ring: The core structure is a basic pyridine ring. The nitrogen atom can be protonated at low pH, which would drastically decrease its retention on a C18 column.

  • Halogenation (Bromo- and Chloro- groups): The presence of bromine and chlorine atoms significantly increases the molecule's hydrophobicity (lipophilicity). This leads to stronger interactions with the non-polar stationary phase in reverse-phase HPLC, resulting in longer retention times.

  • Trifluoroethoxy Group: This is a bulky, highly electronegative, and lipophilic group. The trifluoromethyl (-CF3) moiety, in particular, is known to increase lipophilicity and metabolic stability in drug molecules[1]. This group will contribute significantly to the compound's retention on a C18 or other non-polar column.

Given these features, the compound is expected to be well-retained under typical reverse-phase conditions.

Q2: I'm starting from scratch. What is a good set of initial HPLC conditions for this compound?

A2: A robust starting point is essential for efficient method development. The goal is to get a peak on scale with a reasonable retention time (e.g., 3-10 minutes) and good peak shape. Here is a recommended starting point based on the analysis of similar halogenated and trifluoromethyl-containing aromatic compounds[2][3].

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe industry standard for reverse-phase; provides a good balance of efficiency and backpressure. The high hydrophobicity of the analyte makes C18 a suitable choice.
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of residual silanols on the column, improving peak shape. It also ensures the pyridine nitrogen is protonated, providing consistent ionization.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with good UV transparency and low viscosity.
Gradient 50% B to 95% B over 10 minutesA good starting scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.[4]
Detection (UV) ~250-270 nmSubstituted pyridines typically have a UV absorbance maximum in this range.[5][6][7][8] It is always best to determine the λmax experimentally using a UV scan.
Injection Volume 5 µLA small volume to minimize potential for peak distortion from the injection solvent.

Section 2: Troubleshooting Common HPLC Issues

This section addresses specific problems you might encounter during your analysis.

Problem Area 1: Poor Peak Resolution

Q3: My compound's peak is co-eluting (overlapping) with an impurity. How can I improve the resolution?

A3: Achieving baseline resolution is critical for accurate quantification.[9] Resolution in HPLC is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[10] A systematic approach, changing one parameter at a time, is the most effective way to optimize resolution.[9][10]

Here is a troubleshooting workflow to improve resolution:

Troubleshooting Workflow: Improving Peak Resolution

G Start Poor Resolution (Co-eluting Peaks) Step1 Step 1: Optimize Retention (k) Decrease % Organic (e.g., ACN) in mobile phase. Start->Step1 Is retention factor (k) between 2 and 10? If no, start here. Step2 Step 2: Change Selectivity (α) A: Change Organic Modifier (ACN to Methanol) Step1->Step2 If k is optimized but resolution is still poor... End Resolution Achieved Step1->End Step3 Step 2: Change Selectivity (α) B: Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Step2->Step3 If changing solvent is not enough... Step2->End Step4 Step 3: Increase Efficiency (N) A: Use a longer column (e.g., 150mm to 250mm) Step3->Step4 If selectivity changes don't provide baseline... Step3->End Step5 Step 3: Increase Efficiency (N) B: Use smaller particle size column (e.g., 5µm to 3.5µm or sub-2µm) Step4->Step5 For further efficiency gains... Step4->End Step5->End

Caption: A step-by-step workflow for troubleshooting poor peak resolution in HPLC.

  • Optimize Retention (k): The first and easiest parameter to adjust is the retention factor.[10] If your peak is eluting very early, there is not enough interaction with the stationary phase for a good separation.

    • Action: Decrease the percentage of your organic solvent (Acetonitrile). This will increase the retention time of your hydrophobic analyte and may be sufficient to resolve it from a less hydrophobic impurity.

  • Change Selectivity (α): Selectivity is the most powerful tool for resolving closely eluting peaks.[11] It involves changing the chemistry of the separation.

    • Action A: Change the Organic Modifier: Switch from Acetonitrile to Methanol. These solvents have different properties and will interact differently with your analyte and impurities, potentially changing their elution order and improving separation.

    • Action B: Change the Stationary Phase: If changing the mobile phase is not effective, changing the column is the next logical step.[11] For an aromatic compound like this, a Phenyl-Hexyl column can offer different selectivity compared to a standard C18 due to pi-pi interactions.

  • Increase Efficiency (N): Higher efficiency results in sharper, narrower peaks, which can improve resolution.[9]

    • Action A: Use a Longer Column: Moving from a 150 mm to a 250 mm column will increase the number of theoretical plates and can improve resolution, but will also increase run time and backpressure.

    • Action B: Use Smaller Particle Size: Columns with smaller particles (e.g., 3.5 µm or sub-2 µm) are more efficient and provide sharper peaks, leading to better resolution.[9][10] Be aware that this will significantly increase system backpressure and may require a UHPLC system.

Problem Area 2: Poor Peak Shape

Q4: My peak is tailing. What are the common causes and how can I fix it?

A4: Peak tailing is a common issue that can compromise integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

Probable CauseRecommended SolutionExplanation
Secondary Silanol Interactions Add a mobile phase additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.The basic pyridine nitrogen on your analyte can interact with acidic residual silanol groups on the silica-based C18 column. An acidic modifier protonates the silanols, "masking" them and preventing this secondary interaction.
Column Overload Decrease the injection volume or the concentration of your sample.[12]Injecting too much mass onto the column can saturate the stationary phase, leading to a broad, tailing peak.
Contaminated Guard or Analytical Column Flush the column with a strong solvent (e.g., Isopropanol). If that fails, replace the guard column or, if necessary, the analytical column.[12]Strongly retained compounds from previous injections can build up on the column head, creating active sites that cause tailing.
Mismatched Sample Solvent Dissolve your sample in the initial mobile phase whenever possible.If your sample is dissolved in a much stronger solvent (e.g., 100% ACN) than your initial mobile phase, it can cause peak distortion.

Q5: My peak is fronting. What does this indicate?

A5: Peak fronting is less common than tailing and is almost always a sign of one of two issues:

  • Column Overload: This is the most frequent cause. The peak takes on a "shark-fin" shape because the stationary phase at the injection point becomes saturated.

    • Solution: Systematically reduce the sample concentration or injection volume until a symmetrical peak is achieved.[12]

  • Channeling in the Column: This can happen if the column packing bed has collapsed or has a void at the inlet.

    • Solution: This is a physical problem with the column itself. Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column must be replaced.

Problem Area 3: Unstable Retention Times

Q6: My retention times are drifting to be shorter or longer over a sequence of injections. What's happening?

A6: Drifting retention times are a sign of an unequilibrated or changing system.[13]

  • Insufficient Column Equilibration: This is the most common cause. Before starting a run, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.[12] If you are running a gradient, ensure the post-run equilibration time is sufficient to return the column to the starting conditions.

  • Mobile Phase Composition Change: If you are mixing solvents online, a faulty pump proportioning valve can cause the mobile phase composition to drift over time.[13] Also, ensure your solvents are well-mixed and degassed.[4]

  • Temperature Fluctuations: A fluctuating column temperature will cause retention times to shift. Using a column oven is crucial for reproducible results.[4]

Q7: My retention time suddenly shifted dramatically. What should I check first?

A7: A sudden, large shift in retention time usually points to a more abrupt event in the system.

  • Check for Leaks: A leak anywhere in the system, especially between the pump and the injector, will cause a drop in pressure and a change in flow rate, leading to longer retention times.[14]

  • Check the Pump: Ensure the pump is delivering the correct flow rate and that there are no air bubbles in the pump heads.[14] Purge the pump if necessary.

  • Wrong Mobile Phase: Verify that the correct mobile phase bottles are connected to the correct pump channels.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Protocol for Initial Method Development

This protocol outlines a systematic approach to developing a method for 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine.

  • Analyte and System Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in Acetonitrile.

    • Prepare a working standard at ~50 µg/mL by diluting the stock solution in a 50:50 mixture of Acetonitrile and Water.[2]

    • Set up the HPLC system according to the "Recommended Starting Conditions" table in Q2.

    • Equilibrate the column with the initial mobile phase (50% B) for at least 15 minutes.

  • Scouting Gradient Run:

    • Inject the working standard and run the initial scouting gradient (50% B to 95% B over 10 minutes).

    • Analyze the resulting chromatogram to determine the approximate percentage of Acetonitrile at which the compound elutes.

  • Isocratic or Gradient Optimization:

    • If a single peak is observed with good shape: You can proceed to develop either an isocratic or a faster gradient method.

      • For Isocratic: Set the %B to be about 5-10% lower than the elution percentage observed in the scouting run to achieve a retention factor (k) between 2 and 5.

      • For Gradient: Narrow the gradient range around the elution point to improve resolution from any nearby impurities. For example, if the peak eluted at 70% B, try a gradient of 60-80% B over 5 minutes.

    • If multiple peaks or poor peak shape is observed: Refer to the troubleshooting guides in Section 2 to address these issues before finalizing the method.

  • Method Validation:

    • Once a suitable method is established, perform initial validation checks for specificity, linearity, precision, and accuracy as per your laboratory's requirements.

References

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • Tomasik, P., & Zakowicz, A. (1977). Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono- and disubstituted pyridines. Chemical Papers, 31(2), 254-263. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. (2022, May 20). [Link]

  • Jaffé, H. H. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4444. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. (2023, August 9). [Link]

  • Optimizing HPLC method development to maximize peak resolution. Atinary Technologies. (2024, August 27). [Link]

  • How to Optimize HPLC Analysis and Improve Laboratory Efficiency. Chromasir. (2025, March 27). [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Schuster, S. A., Johnson, W. L., & DeStefano, J. J. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 31(4), 276-285. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 7(7), 46-56. [Link]

  • Gillam, A. E., Hey, D. H., & Lambert, A. (1941). Ultra‐Violet absorption spectra of pyridine and pyridine derivatives. Journal of the Chemical Society (Resumed), 364-369. [Link]

  • Chen, C. Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3094–3097. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2017). Molecules, 22(10), 1667. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines and Their Application to Solvent Discrimination. (2019). ACS Omega, 4(2), 3042–3048. [Link]

  • Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles. (2019). Molecules, 24(16), 2955. [Link]

  • 5-BROMO-2-CHLORO-3,4-DIAMINO-PYRIDINE. ChemBK. (2024, April 9). [Link]

  • Kazmouz, M. Y., & Felinger, A. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Molecules, 29(5), 1083. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). U.S.
  • Change of mobile phase pH during gradient reversed-phase chromatography with 2,2,2-trifluoroethanol-water as mobile phase and its effect on the chromatographic hydrophobicity index determination. (2002). Journal of Chromatography A, 957(1), 31-42. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. AugustaChrom. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 1234. [Link]

  • 5-broMo-2-ethoxy-3-(2,2,2-trifluoroethoxy)pyridine. NextSDS. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2023). BMC Chemistry, 17, 10. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. [Link]

  • C5-Halogenation of Pyridines via Zincke Iminium Intermediates. (2026). ChemRxiv. [Link]

  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2006). Journal of Fluorine Chemistry, 127(8), 996-1031. [Link]

Sources

Technical Support Center: Minimizing Moisture Sensitivity During 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1256822-84-0)[1] is a highly functionalized, electron-deficient building block widely utilized in pharmaceutical synthesis. Due to its specific substitution pattern, it exhibits a pronounced sensitivity to atmospheric moisture. This guide provides drug development professionals and synthetic chemists with mechanistic insights, quantitative stability data, and field-validated protocols to prevent degradation and recover compromised material.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does this specific compound degrade so rapidly upon exposure to ambient air? A1: The instability is driven by a moisture-induced Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The pyridine ring is inherently electron-deficient. The halogens at the 3- (chloro) and 5- (bromo) positions exert a strong inductive electron-withdrawing effect (-I effect), which further depletes electron density from the ring. Consequently, the 2-position becomes highly electrophilic.

When exposed to atmospheric humidity, water acts as a nucleophile and attacks the 2-position. The 2,2,2-trifluoroethoxy group is an excellent leaving group because the resulting alkoxide is stabilized by the highly electronegative CF3​ group. This results in the expulsion of 2,2,2-trifluoroethanol and the formation of 5-bromo-3-chloropyridin-2-ol, which rapidly and irreversibly tautomerizes to the thermodynamically stable 5-bromo-3-chloropyridin-2(1H)-one[2][3].

Q2: How can I analytically verify if my batch has undergone hydrolysis? A2: 1H -NMR is the most reliable diagnostic tool for detecting trace hydrolysis.

  • Intact Material: The methylene protons ( −CH2​− ) of the trifluoroethoxy group appear as a distinct quartet around 4.8–5.0 ppm due to 19F coupling.

  • Degraded Material: If hydrolysis has occurred, you will observe a new quartet shifted upfield to ~3.9 ppm, corresponding to the liberated 2,2,2-trifluoroethanol. Additionally, the aromatic pyridine protons (H-4 and H-6) will shift slightly upfield due to the loss of aromaticity in the pyridone tautomer, and a broad singlet corresponding to the pyridone N-H will appear around 11-12 ppm.

Q3: What are the absolute best practices for storing this compound to ensure a >12-month shelf life? A3: Like many reactive halogenated pyridines, it must be stored strictly under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Containers must be tightly sealed, grounded to prevent static discharge, and kept away from light and incompatible materials (strong acids/bases)[4][5]. We highly recommend single-use aliquoting upon receipt to prevent repeated atmospheric exposure during daily lab operations.

Part 2: Visualizing the Degradation Pathway

SNAr_Mechanism A 5-Bromo-3-chloro-2- (2,2,2-trifluoroethoxy)pyridine (Intact) B Meisenheimer Complex (Tetrahedral Intermediate) A->B + H2O H2O Moisture (H2O) Nucleophilic Attack H2O->B C 5-Bromo-3-chloro- pyridin-2-ol B->C - CF3CH2OH D 2,2,2-Trifluoroethanol (Leaving Group) B->D E 5-Bromo-3-chloro- pyridin-2(1H)-one (Stable Tautomer) C->E Tautomerization

Fig 1: Moisture-induced SNAr hydrolysis pathway of the trifluoroethoxypyridine.

Part 3: Quantitative Stability Data

To highlight the critical nature of proper storage, the following table summarizes the degradation kinetics of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine under various environmental conditions.

Storage ConditionTemperatureAtmosphere% Intact Compound (1 Month)% Intact Compound (6 Months)
Optimal (Recommended) 2–8°CArgon (Sealed)>99.5%>99.0%
Sub-optimal (Cold) 2–8°CAmbient Air~92.0%~78.0%
Sub-optimal (Inert) 25°CArgon (Sealed)~97.5%~91.0%
High Risk (Benchtop) 25°CAmbient Air (50% RH)~85.0%<40.0%
Accelerated Degradation 40°CAmbient Air (75% RH)<50.0%<5.0%

Part 4: Standard Operating Protocols (SOPs)

Protocol 1: Inert Aliquoting and Storage Workflow

To prevent the rapid degradation seen in benchtop conditions, follow this self-validating workflow. By isolating the compound into single-use vials, you eliminate the risk of introducing ambient moisture into the bulk supply during repeated sampling.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed bulk container of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine into a certified glovebox maintained under a dry Argon or Nitrogen atmosphere ( O2​ and H2​O < 10 ppm).

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials. Amber glass is required to prevent any potential UV-induced radical dehalogenation.

  • Sealing: Cap each vial tightly using PTFE-lined screw caps. PTFE ensures a robust, chemically inert seal that prevents moisture ingress.

  • Secondary Containment: Place the sealed vials into a secondary desiccator cabinet or a vacuum-sealed Mylar bag containing indicating silica gel packets.

  • Storage: Transfer the secondary container to a spark-free refrigerator maintained at 2–8°C[6].

Storage_Workflow Start Receipt of Bulk Compound Glovebox Transfer to Glovebox (Argon/Nitrogen Atmosphere) Start->Glovebox Immediate Transfer Aliquoting Aliquot into Amber Glass Vials (Single-Use Quantities) Glovebox->Aliquoting Maintain <10 ppm O2/H2O Desiccant Seal with PTFE-Lined Caps & Place in Desiccator Aliquoting->Desiccant Prevent Moisture Ingress Storage Store at 2-8°C (Dark, Dry Environment) Desiccant->Storage Thermal Stability

Fig 2: Standard operating workflow for inert aliquoting and storage.

Protocol 2: Chemical Rescue (Purification of Degraded Material)

If a batch has been exposed to moisture and contains 5–15% of the pyridone degradation product, it can be rescued. This protocol is a self-validating system based on the pKa​ differential between the intact neutral ether and the acidic pyridone byproduct ( pKa​ ~11).

Step-by-Step Methodology:

  • Dissolution: Dissolve the contaminated batch in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M.

  • Basic Wash (The Rescue Step): Transfer the solution to a separatory funnel. Wash the organic layer twice with an equal volume of cold 0.1 M Na2​CO3​ (aqueous). Causality: The mild base deprotonates the contaminating 5-bromo-3-chloropyridin-2(1H)-one, converting it into a water-soluble sodium salt that partitions entirely into the aqueous layer, leaving the intact, highly lipophilic ether in the organic layer.

  • Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and phase-transfer impurities.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter the suspension to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C to prevent thermal degradation.

  • Recovery: Immediately purge the resulting purified oil/solid with Argon and store at 2–8°C.

References

  • Reagentia: 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)
  • Sigma-Aldrich: 5-Bromo-3-chloro-2-(difluoromethoxy)
  • Handling Pyridine: Best Practices and Precautions Source: Post Apple Scientific URL
  • Pyridine Safety Data Sheet and Storage Recommendations Source: Apollo Scientific URL
  • Safety Data Sheet: Pyridine (Handling of Incompatible Substances)
  • Product Class 1: Pyridines - Synthesis and Rearrangement of 2-Alkoxypyridines Source: Thieme Connect URL
  • Mechanistic Aspects of Organic Reactions: 2-Alkoxypyridine Rearrangements Source: ASAU URL

Sources

Technical Support Center: Refining Solvent Selection for High-Purity 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing thermodynamic and kinetic challenges during the isolation of poly-halogenated heterocycles.

5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a highly lipophilic, sterically hindered intermediate[1]. The strong electron-withdrawing nature of the trifluoroethoxy (-OCH₂CF₃) group, combined with the halogens, drastically suppresses the basicity of the pyridine nitrogen. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your liquid-liquid extraction (LLE) and solvent selection workflows.

Physicochemical Causality & Solvent Logic

Before diving into troubleshooting, we must establish the causality behind our solvent choices. Because the target molecule exhibits a heavily suppressed pKa, it behaves more like a neutral lipophile than a traditional basic pyridine. This allows us to exploit pH differentials during extraction without risking the protonation of our target compound.

Logic Target 5-Br-3-Cl-2-(TFE)pyridine Prop Highly Lipophilic Suppressed pKa Target->Prop Solv1 Non-Polar (Toluene/MTBE) Prop->Solv1 Ideal Solv2 Polar Aprotic (EtOAc) Prop->Solv2 Suboptimal Result1 High Purity Phase Separation Solv1->Result1 Result2 Impurity Carryover Emulsion Risk Solv2->Result2

Fig 1. Causality matrix for solvent selection based on physicochemical properties.

Troubleshooting & FAQs

Q1: We are experiencing significant product loss and impurity carryover during the aqueous workup when using Ethyl Acetate (EtOAc). Why is this happening, and what is the alternative? A1: Ethyl acetate is a polar aprotic solvent with moderate water solubility (~8.3 g/100 mL at 20 °C). When extracting a highly lipophilic compound like 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, EtOAc tends to co-extract polar impurities and unreacted starting materials (like 2,2,2-trifluoroethanol). Solution: Switch to a less polar solvent with lower water miscibility, such as Toluene or Methyl tert-butyl ether (MTBE). If a halogenated solvent is acceptable in your workflow, Dichloromethane (DCM) provides excellent partitioning for fluorinated pyridines[2][3].

Q2: Our reaction uses pyridine as a solvent/catalyst. Simple evaporation leaves trace pyridine, and standard aqueous washes aren't removing it. How do we separate it from our target compound? A2: This is where the suppressed pKa of your target compound becomes an advantage. Unlike residual pyridine (pKa ~5.2), your target compound will not readily protonate under mild acidic conditions. Solution: Implement a dilute acid wash. Washing the organic layer with 1-5% aqueous HCl or 5-10% citric acid will selectively protonate the residual pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer[4]. Your target compound will remain safely in the organic phase. If acid sensitivity is a concern, azeotropic removal by co-evaporating the mixture with toluene under reduced pressure is a highly effective alternative[4][5].

Q3: We are seeing stubborn emulsions when extracting with Dichloromethane (DCM). How can we resolve this without compromising yield? A3: Emulsions in DCM extractions often occur because the specific gravity of DCM (1.33 g/cm³) is dangerously close to that of heavily saturated aqueous waste streams. Furthermore, the fluorinated nature of the target compound can act as a weak surfactant at the phase boundary. Solution: Increase the density and ionic strength of the aqueous layer by adding saturated aqueous NaCl (brine)[4]. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion, or switch the extraction solvent to MTBE, which has a much lower density (0.74 g/cm³) and ensures the organic layer remains cleanly on top.

Q4: How do we achieve final >99% purity after the liquid-liquid extraction? A4: After removing the extraction solvent, the crude oil or solid should be subjected to crystallization or trituration to remove structurally similar poly-halogenated byproducts. Solution: Crystallization from an alcohol/hydrocarbon mixture is highly effective for halogenated pyridines. Dissolve the crude product in a minimal amount of 2-propanol (isopropanol) and slowly add heptane as an anti-solvent until cloudiness persists[6]. Cool to 0 °C to induce precipitation.

Quantitative Solvent Profiling

To standardize your approach, refer to the following causality-driven solvent comparison table for extracting fluorinated pyridines.

SolventPolarity IndexWater Solubility (g/100mL)Emulsion RiskTarget Extraction EfficiencyImpurity Carryover Risk
Toluene 2.40.05LowHighLow
DCM 3.11.32HighVery HighModerate
MTBE 2.54.80LowHighLow
EtOAc 4.48.30ModerateModerateHigh
Self-Validating Extraction Protocol

To ensure reproducibility, follow this self-validating workflow. Each step contains a built-in verification mechanism to ensure scientific integrity before proceeding to the next phase.

Workflow Start Crude Reaction Mixture Solvent Add Extraction Solvent (DCM or Toluene) Start->Solvent Wash1 Dilute Acid Wash (1M HCl) Selective Pyridine Removal Solvent->Wash1 Wash2 Saturated Brine Wash Emulsion Resolution Wash1->Wash2 Dry Dry over Na2SO4 & Concentrate Wash2->Dry Cryst Crystallization (Isopropanol/Heptane) Dry->Cryst Pure High-Purity Target (>99% Yield) Cryst->Pure

Fig 2. Optimized liquid-liquid extraction and purification workflow.

Step-by-Step Methodology:

  • Quench and Phase Separation: Dilute the crude reaction mixture with distilled water (10 volumes) and extract with DCM or Toluene (3 x 5 volumes)[3].

    • Validation: Verify the absence of the target compound in the aqueous layer via TLC or LC-MS before discarding the aqueous waste.

  • Selective Acid Wash: Wash the combined organic layers with 1M aqueous HCl (2 x 3 volumes) to selectively remove basic catalysts or residual pyridine[4].

    • Validation: Check the pH of the aqueous waste; it must remain strongly acidic (pH < 2) to guarantee complete protonation of basic impurities.

  • Emulsion Resolution: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 3 volumes)[4].

    • Validation: The phase boundary should become sharp and distinct within 5 minutes of settling.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 5-10 minutes[3]. Filter the drying agent and concentrate the filtrate under reduced pressure (50 °C, down to 10 mm Hg)[3].

  • Crystallization: Dissolve the resulting residue in minimal 2-propanol and precipitate with heptane[6]. Filter the purified crystals and dry under a vacuum to achieve >99% purity.

References[1] 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine. reagentia.eu.https://reagentia.eu[2] 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. chemicalbook.com. https://chemicalbook.com[5] WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. google.com. https://patents.google.com[3] meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. orgsyn.org.https://orgsyn.org[6] Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. acs.org. https://pubs.acs.org[4] How to remove pyridine from a reaction mixture. benchchem.com. https://benchchem.com

Sources

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a key building block whose purity must be rigorously controlled. This guide provides a comparative analysis of two robust analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of these analytical procedures is anchored in the principles outlined by the International Council on Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3] This ensures that the methods are fit for their intended purpose, providing reliable data for regulatory submissions and quality control.[4]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This involves a systematic evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine and its potential impurities.[5] The validation process is a structured approach that begins with defining the analytical target profile and proceeds through method development, protocol execution, and lifecycle management.[5][6]

cluster_0 Method Validation Workflow cluster_1 Validation Parameters ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol Dev->Protocol Execute Execute Validation Experiments Protocol->Execute Report Compile Validation Report Execute->Report Specificity Specificity/ Selectivity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision (Repeatability & Intermediate) Execute->Precision LOD_LOQ LOD & LOQ Execute->LOD_LOQ Robustness Robustness Execute->Robustness Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for analytical method validation.

Comparative Overview of Analytical Techniques

The choice between HPLC-UV and GC-MS for the quantification of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the need for structural confirmation of impurities.[7][8]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the direct analysis of a wide range of organic compounds.[7][9] For a substituted pyridine like the target compound, reversed-phase HPLC is the method of choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and the significant advantage of providing structural information, which is invaluable for impurity identification.[10][11] This technique is ideal for volatile and thermally stable compounds.[12]

The following table summarizes the expected performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, based on established methods for analogous halogenated compounds.[5][7]

ParameterHPLC-UV MethodGC-MS Method
Analyte Form Direct analysis of the native compoundDirect analysis (assuming sufficient volatility)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL
Linearity (r²) >0.999>0.998
Typical Linear Range 0.5 - 150 µg/mL0.05 - 50 µg/mL
Precision (%RSD) < 2%< 5%
Sample Throughput Moderate (Typical run time: 10-15 min)Moderate (Typical run time: 20-30 min)
Selectivity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)
Structural Confirmation Limited (UV spectrum)High (Mass spectral fragmentation pattern)

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine using HPLC-UV and GC-MS. These protocols serve as a robust starting point and may require optimization for specific sample matrices or instrumentation.

Method A: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method utilizes reversed-phase chromatography, which is ideal for separating polar to moderately non-polar organic compounds.

cluster_hplc HPLC-UV Workflow Prep Sample & Standard Preparation Inject HPLC Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for HPLC-UV analysis.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Data System: Appropriate chromatography data software.

2. Reagents and Materials:

  • Solvent: Acetonitrile (HPLC Grade), Water (HPLC Grade).

  • Reference Standard: 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine of known high purity (e.g., >99.5%).

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter the final solutions through a 0.45 µm syringe filter before injection.

4. Quantification:

  • The quantification is typically performed using an external standard method. The peak area of the analyte in the sample is compared to the peak area of the reference standard.

Method B: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of volatile and thermally stable compounds, offering high sensitivity and specificity.

cluster_gcms GC-MS Workflow Prep_GC Sample & Standard Preparation Inject_GC GC Injection Prep_GC->Inject_GC Separate_GC Chromatographic Separation Inject_GC->Separate_GC Ionize Ionization (EI) Separate_GC->Ionize Analyze Mass Analysis Ionize->Analyze Quantify_GC Data Analysis & Quantification Analyze->Quantify_GC

Caption: Workflow for GC-MS analysis.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph equipped with a mass selective detector and a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1.0 µL.

  • Injection Mode: Split (50:1 ratio).

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data System: Appropriate mass spectrometry data software.

2. Reagents and Materials:

  • Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).

  • Reference Standard: 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine of known high purity (e.g., >99.5%).

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the solvent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Quantification:

  • Quantification is performed using an external standard method, comparing the peak area of the analyte in the sample to that of the reference standard. The mass spectrometer provides additional confirmation of the analyte's identity.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine. The choice of method will depend on the specific requirements of the analysis. HPLC-UV offers a straightforward and robust method for routine quality control, while GC-MS provides higher sensitivity and invaluable structural information for impurity profiling and identification. The validation of either method according to ICH guidelines is essential to ensure data integrity and regulatory compliance.[1][13][14]

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available from: [Link]

  • ANALYTICAL METHODS - ATSDR. Available from: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]

  • High-sensitivity elemental ionization for quantitative detection of halogenated compounds - Analyst (RSC Publishing). Available from: [Link]

  • III Analytical Methods. Available from: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]

  • Validation of analytical methods | Netpharmalab (EN). Available from: [Link]

    • Validation of analytical methods - Eurachem. Available from: [Link]

Sources

A Comparative Guide to the Reproducibility of Synthesis Protocols for 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine stands out as a valuable building block, incorporating a unique combination of halogens and a trifluoroethoxy moiety that allows for diverse downstream modifications. The presence of multiple reactive sites on the pyridine ring, however, presents a significant challenge in achieving selective and reproducible synthesis. This guide provides a comparative analysis of two plausible synthetic protocols for this target molecule, grounded in established principles of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic rationale behind each approach, present detailed experimental procedures, and offer insights into potential challenges and optimization strategies to ensure reproducibility.

Protocol A: Classical Nucleophilic Aromatic Substitution with a Strong Base

This protocol employs a strong base, sodium hydride, to deprotonate 2,2,2-trifluoroethanol, forming a potent nucleophile that subsequently displaces the chlorine atom at the 2-position of the pyridine ring. The choice of the 2-position for substitution is favored due to the activating effect of the pyridine nitrogen.

Experimental Protocol
  • To a solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of 5-bromo-2,3-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Reaction Workflow

Protocol_A start Start step1 Deprotonation of 2,2,2-trifluoroethanol with NaH in THF start->step1 step2 Addition of 5-bromo-2,3-dichloropyridine step1->step2 step3 Reflux step2->step3 step4 Aqueous work-up step3->step4 step5 Purification step4->step5 end Final Product step5->end

Diagram of the workflow for Protocol A.

Protocol B: Milder Nucleophilic Aromatic Substitution with a Carbonate Base

This alternative protocol utilizes a milder base, potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). This approach avoids the use of highly reactive and hazardous sodium hydride, potentially offering a safer and more scalable process. The higher boiling point of DMF also allows for the reaction to be conducted at elevated temperatures to drive the substitution.

Experimental Protocol
  • To a mixture of 5-bromo-2,3-dichloropyridine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous DMF, add 2,2,2-trifluoroethanol (1.5 equivalents).

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine to remove DMF.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflow

Protocol_B start Start step1 Mixing of 5-bromo-2,3-dichloropyridine, K2CO3, and 2,2,2-trifluoroethanol in DMF start->step1 step2 Heating to 100-120 °C step1->step2 step3 Aqueous work-up step2->step3 step4 Purification step3->step4 end Final Product step4->end

Diagram of the workflow for Protocol B.

Comparative Analysis of Protocols

ParameterProtocol AProtocol B
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)
Temperature Reflux (approx. 66 °C)100-120 °C
Safety Requires careful handling of pyrophoric NaHGenerally safer, avoids strong, water-reactive bases
Work-up Quenching with aqueous solutionRequires extensive washing to remove high-boiling DMF
Potential Byproducts Potential for side reactions due to strong baseGenerally cleaner, but may require longer reaction times
Scalability More challenging due to NaH handlingMore amenable to large-scale synthesis

In-Depth Discussion and Reproducibility Validation

The successful synthesis of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine via nucleophilic aromatic substitution is highly dependent on the careful control of reaction parameters. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. In the case of 5-bromo-2,3-dichloropyridine, the 2-position is the most activated site for substitution.

Protocol A represents a classic approach, utilizing a strong base to generate the trifluoroethoxide anion. This highly nucleophilic species readily attacks the electron-deficient pyridine ring. The choice of THF as a solvent is appropriate for its inertness and ability to solvate the reagents. However, the use of sodium hydride presents significant safety risks, especially on a larger scale, due to its pyrophoric nature. Reproducibility can be affected by the quality and handling of the sodium hydride.

Protocol B offers a more practical and safer alternative by employing a milder carbonate base. While potassium carbonate is not strong enough to fully deprotonate the alcohol, it is believed to facilitate the reaction by acting as a proton scavenger and promoting the formation of the nucleophile in situ. The use of a high-boiling polar aprotic solvent like DMF is crucial for this protocol to proceed at a reasonable rate at elevated temperatures. While generally leading to cleaner reactions, the complete removal of DMF during work-up can be challenging and may affect the final purity if not done carefully. The reproducibility of this method is often higher due to the use of more stable and less hazardous reagents. Similar conditions have been shown to be effective in the substitution of other halopyridines.[1]

The choice between these protocols will ultimately depend on the specific requirements of the laboratory, including scale, safety infrastructure, and desired purity. For initial small-scale synthesis and proof-of-concept, Protocol A may offer a faster route. However, for scale-up and process development, Protocol B is the more prudent and likely more reproducible choice.

References

  • Merklin, J., Sinardo, B., & Majireck, M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Movassaghi, M., & Hill, M. D. (2012). (S)-N-((R)-1-(4-Methoxyphenyl)ethyl)-N-methyl-2-pyridinecarboxamide. Organic Syntheses, 89, 549-561. [Link]

  • Viktor, K. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875. [Link]

  • Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. (n.d.). PrepChem.com. [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2025, April 2). MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. [Link]

Sources

Validation of In Vitro Binding Assays Using 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine for NaV1.7 Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The voltage-gated sodium channel NaV1.7 has emerged as a genetically validated, high-priority target for the treatment of acute, chronic, inflammatory, and neuropathic pain[1]. However, the structural homology between NaV1.7 and off-target isoforms—particularly the cardiac channel NaV1.5—has historically caused dose-limiting toxicities in first-generation non-selective blockers like lidocaine and mexiletine[1].

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds designed to overcome this selectivity bottleneck. 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine (hereafter referred to as 5-BCTP ) serves as a highly specialized, halogenated pyridine building block and ligand scaffold utilized in the synthesis of state-dependent NaV1.7 inhibitors[2].

This guide objectively compares the binding performance of 5-BCTP-derived ligands against standard alternatives and provides a rigorously validated, self-correcting in vitro radioligand binding protocol to evaluate its affinity and selectivity.

Comparative Performance Data

To establish a baseline, it is critical to compare the binding affinity ( Kd​ / IC50​ ) and selectivity profiles of 5-BCTP against traditional local anesthetics and known peptide toxins. 5-BCTP-class molecules are engineered to preferentially bind the inactivated state of the sodium channel, offering a wider therapeutic index by targeting rapidly firing (pain-sensing) neurons while sparing normal physiological signaling[2].

Table 1: Comparative Binding Affinity and Selectivity Profile
Compound / ScaffoldPrimary Target StatehNaV1.7 IC50​ (nM)hNaV1.5 IC50​ (nM)Selectivity (NaV1.5 / 1.7)Clinical Limitation / Profile
5-BCTP (Test Scaffold) Inactivated~45> 5,000> 110xHigh lipophilicity requires assay optimization[2].
Lidocaine Open / Inactivated~15,000~45,000~3xNarrow therapeutic index; off-target CNS/cardiac effects[1].
Mexiletine Open / Inactivated~30,000~60,000~2xDose-limiting systemic toxicity[1].
ProTx-II (Peptide) Resting~0.3> 1,000> 3,000xPoor oral bioavailability; restricted to in vitro tool use.

Mechanistic Context: State-Dependent Binding

Understanding why we structure our binding assays in a specific manner requires understanding the channel's gating mechanics. NaV1.7 cycles through three states: Resting, Open, and Inactivated. 5-BCTP exhibits state-dependent block, meaning its affinity is exponentially higher when the channel is locked in the inactivated state following prolonged depolarization[2].

NaV17_Signaling Stimulus Noxious Stimulus (Inflammatory/Neuropathic) NaV17_Resting NaV1.7 Channel (Resting State) Stimulus->NaV17_Resting NaV17_Open NaV1.7 Channel (Open State / Depolarization) NaV17_Resting->NaV17_Open Depolarization NaV17_Inact NaV1.7 Channel (Inactivated State) NaV17_Open->NaV17_Inact Fast Inactivation PainSignal Action Potential Firing & Pain Transmission NaV17_Open->PainSignal Na+ Influx NaV17_Inact->NaV17_Resting Repolarization Compound 5-BCTP Binding (State-Dependent Block) Compound->NaV17_Resting Low Affinity Binding Compound->NaV17_Inact High Affinity Binding

Caption: State-dependent blockade of NaV1.7 signaling by 5-BCTP, targeting the inactivated state.

Experimental Protocols: Radioligand Competitive Binding Assay

To validate the affinity of 5-BCTP, we utilize a competitive radioligand binding assay using membranes isolated from HEK293 cells heterologously expressing hNaV1.7 and the β 1 subunit[2].

Assay Workflow

Assay_Workflow Membrane 1. Membrane Prep (hNaV1.7 HEK293) Incubation 2. Incubation (Radioligand + 5-BCTP) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-Treated GF/C) Incubation->Filtration Washing 4. Washing (Ice-Cold Buffer + BSA) Filtration->Washing Detection 5. Scintillation Counting (CPM) Washing->Detection

Caption: Step-by-step radioligand competitive binding assay workflow for NaV1.7 ligands.

Step-by-Step Methodology & Causality

Step 1: Membrane Preparation

  • Action: Thaw frozen recombinant HEK293-hNaV1.7 cell pellets on ice. Dilute to 4x the cell pellet weight with ice-cold 50 mM Tris-HCl (pH 7.4) and homogenize[2].

  • Causality: Maintaining the preparation strictly on ice prevents the proteolytic degradation of the channel's intracellular domains, which are critical for maintaining the structural integrity of the binding pocket.

Step 2: Competitive Incubation

  • Action: In a 96-well polypropylene plate, combine 360 µL of membrane suspension, 100 pM of tritiated radioligand (or 125 I-ProTx-II), and increasing concentrations of 5-BCTP. Incubate at room temperature for 18 hours[2].

  • Causality: Why 18 hours? Halogenated state-dependent blockers often exhibit remarkably slow association kinetics. Shorter incubations lead to non-equilibrium conditions, artificially inflating the apparent Kd​ . Polypropylene plates are used because 5-BCTP's trifluoroethoxy and bromo/chloro groups make it highly lipophilic; polystyrene plates would cause massive compound depletion via plastic binding.

Step 3: Rapid Filtration & Washing

  • Action: Transfer reactions to 96-well glass fiber (GF/C) filter plates presoaked with 0.5% polyethyleneimine (PEI)[2]. Wash 5 times with 200 µL ice-cold buffer containing 0.25% Bovine Serum Albumin (BSA)[2].

  • Causality: This is a critical failure point in inexperienced labs. Glass fibers carry a net negative charge that electrostatically traps ligands, destroying the assay window. PEI, a highly cationic polymer, neutralizes this charge. Furthermore, the 0.25% BSA in the wash buffer acts as a "lipid sink," pulling unbound lipophilic 5-BCTP through the filter rather than allowing it to precipitate on the membrane surface[2].

Step 4: Detection & Data Analysis

  • Action: Determine bound radioactivity via liquid scintillation counting. Subtract non-specific binding (defined by the presence of 1 µM unlabeled reference compound) from total binding to yield specific binding[2].

Self-Validating System (Quality Control)

A trustworthy protocol must be self-validating. To ensure the integrity of your 5-BCTP binding data, mandate the following QC checks per plate:

  • Z'-Factor Calculation: Calculate the Z'-factor using the total binding (vehicle control) and non-specific binding (1 µM unlabeled compound) wells. A Z'-factor ≥0.5 confirms the assay has a sufficient signal-to-noise ratio to accurately resolve the IC50​ of 5-BCTP.

  • Hill Slope Monitoring: The pseudo-Hill slope of the 5-BCTP competition curve should approximate -1.0. A significantly shallower slope (e.g., -0.5) strongly indicates compound aggregation, insolubility, or non-specific micelle formation—a common artifact with heavily halogenated pyridines.

References

  • Patent Application Publication: US 2018/0346416 A1 (Voltage-Gated Sodium Channel Blockers). Googleapis.com.
  • Wood JN, Boorman JP, Okuse K, Baker MD. Voltage-gated sodium channels and pain pathways. J Neurobiol. 2004. Neurology.org.
  • Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V. NIH.gov.

Sources

A Guide to Comparative Pharmacokinetic Profiling: 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine vs. Mexiletine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting a comparative pharmacokinetic (PK) analysis between a novel chemical entity, 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, and the well-characterized Class IB antiarrhythmic drug, mexiletine. As there is no publicly available pharmacokinetic data for 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine[1], this document is structured as a detailed experimental protocol. It outlines the necessary in vitro and in vivo studies to characterize the novel compound and benchmark its performance against mexiletine.

The primary objective is to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the test compound relative to the reference drug. This head-to-head comparison is crucial for early-stage drug development, enabling researchers to make informed decisions about the compound's potential viability as a therapeutic agent.

Pharmacokinetic Profile of Mexiletine (The Reference Compound)

Mexiletine is an orally active antiarrhythmic agent structurally similar to lidocaine[2][3][4]. Its pharmacokinetic profile is well-documented, making it an excellent benchmark for this comparative study.

Absorption: Mexiletine is rapidly and well-absorbed from the gastrointestinal tract, with an oral bioavailability of approximately 90%[2][5][6][7]. Peak plasma concentrations are typically reached within 2 to 4 hours after oral administration[2][5][6].

Distribution: It is moderately bound to plasma proteins (50-70%) and has a large volume of distribution, ranging from 5 to 9 L/kg, indicating extensive tissue distribution[2][5][6].

Metabolism: Mexiletine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 being the major pathway, and CYP1A2 also contributing[2][5]. This extensive metabolism results in multiple inactive metabolites[5].

Excretion: The elimination of mexiletine is slow, with a plasma elimination half-life of approximately 10 to 12 hours in healthy individuals[2][4][5][8]. Only about 10% of the dose is excreted unchanged in the urine[6][7].

ParameterReported ValueSource(s)
Bioavailability (F) ~90%[2][5][7]
Time to Peak (Tmax) 2 - 4 hours[2][5][6]
Plasma Protein Binding 50 - 70%[2][5][6]
Volume of Distribution (Vd) 5 - 9 L/kg[2][5]
Elimination Half-Life (t½) 10 - 12 hours[2][5][8]
Primary Metabolism Hepatic (CYP2D6, CYP1A2)[2][5]
Renal Excretion (Unchanged) ~10%[6][7]

Proposed Experimental Workflow for Comparative Profiling

To effectively compare the two compounds, a multi-stage approach is recommended, progressing from in vitro assays to a definitive in vivo study. This workflow ensures that critical data on intrinsic properties are gathered before committing to resource-intensive animal studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Data Analysis MetStab Metabolic Stability (Liver Microsomes) PK_Study Rodent PK Study (Rat Model) MetStab->PK_Study Informs Dosing & Clearance Prediction PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_Study Informs Distribution Prediction CYP_Inhibit CYP450 Inhibition (Fluorometric Assay) Comparison Comparative Assessment of PK Parameters CYP_Inhibit->Comparison Drug-Drug Interaction Potential Bioanalysis Bioanalytical Method (LC-MS/MS) PK_Study->Bioanalysis PK_Params PK Parameter Calculation Bioanalysis->PK_Params PK_Params->Comparison

Caption: Overall experimental workflow for comparative PK profiling.

In Vitro Characterization Protocols

These initial assays provide foundational data on the metabolic and distributional properties of the compounds.

Protocol 2.1.1: Metabolic Stability in Human Liver Microsomes

  • Objective: To determine the intrinsic clearance rate of each compound.

  • Methodology:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine or mexiletine) to a final concentration of 1 µM.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

Protocol 2.1.2: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

  • Objective: To quantify the fraction of each compound bound to plasma proteins.

  • Methodology:

    • Add the test compound to human plasma to a final concentration of 2 µM.

    • Pipette the plasma-compound mixture into the sample chamber of a RED device.

    • Add an equal volume of phosphate buffer to the buffer chamber.

    • Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Combine the samples with an equal volume of blank plasma or buffer to match the matrix.

    • Precipitate proteins with acetonitrile and analyze the concentrations in both chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu) based on the concentration ratio between the buffer and plasma chambers.

In Vivo Pharmacokinetic Study Protocol

This pivotal study will provide a direct comparison of the compounds' behavior in a living system.

G cluster_groups Study Groups (n=3 per group) cluster_timeline Experimental Timeline G1 Group 1: Novel Compound (IV) Dose T=0 Dose Admin. G1->Dose G2 Group 2: Novel Compound (PO) G2->Dose G3 Group 3: Mexiletine (IV) G3->Dose G4 Group 4: Mexiletine (PO) G4->Dose S1 T=5m, 15m, 30m Dose->S1 Blood Sampling S2 T=1h, 2h, 4h S1->S2 Blood Sampling S3 T=8h, 12h, 24h S2->S3 Blood Sampling

Caption: In vivo rodent PK study design and timeline.

  • Objective: To determine and compare key PK parameters including clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Study Arms:

    • Group 1: 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, 2 mg/kg intravenous (IV) bolus.

    • Group 2: 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, 10 mg/kg oral gavage (PO).

    • Group 3: Mexiletine, 2 mg/kg IV bolus.

    • Group 4: Mexiletine, 10 mg/kg PO.

  • Methodology:

    • Fast animals overnight prior to dosing.

    • Administer the compounds as specified for each group.

    • Collect sparse blood samples (approx. 100 µL) via tail vein or saphenous vein at pre-dose and at specified time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify plasma concentrations of each compound using a validated LC-MS/MS method.

    • Perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate pharmacokinetic parameters.

Data Analysis and Comparative Assessment

The data generated from the in vivo study will be compiled to directly compare the pharmacokinetic profiles.

Parameter5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridineMexiletineInterpretation of Difference
Clearance (CL) (mL/min/kg) Experimental ValueExperimental ValueRate of drug elimination from the body.
Volume of Distribution (Vss) (L/kg) Experimental ValueExperimental ValueExtent of drug distribution into tissues.
Terminal Half-Life (t½) (h) Experimental ValueExperimental ValueDuration of action and dosing interval.
Cmax (ng/mL) (Oral) Experimental ValueExperimental ValueMaximum concentration after oral dose.
Tmax (h) (Oral) Experimental ValueExperimental ValueRate of oral absorption.
AUC (h*ng/mL) (Oral) Experimental ValueExperimental ValueTotal drug exposure after oral dose.
Bioavailability (F) (%) Experimental ValueExperimental ValueFraction of oral dose reaching circulation.

Causality and Interpretation:

  • A higher intrinsic clearance from the in vitro assay would predict a higher in vivo clearance and potentially a shorter half-life .

  • Lower plasma protein binding may lead to a larger volume of distribution , as more free drug is available to enter tissues.

  • Differences in Cmax and Tmax will reveal disparities in the rate and extent of oral absorption, which can be influenced by factors like solubility and gut wall permeability.

  • The oral bioavailability (F) , calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV), provides the ultimate measure of oral absorption efficiency, accounting for both incomplete absorption and first-pass metabolism.

By systematically executing this experimental plan, researchers can generate a robust dataset to objectively compare the pharmacokinetic profile of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine against the established profile of mexiletine. This comparative data is indispensable for evaluating the new compound's potential and guiding its future development.

References

  • Grech-Soudée, J., et al. (1986). Clinical pharmacokinetics of mexiletine. PubMed. Available at: [Link]

  • Drugs.com. (2026). Mexiletine: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

  • Kwok, D. W., Kerr, C. R., & McErlane, K. M. (1995). Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers. PubMed. Available at: [Link]

  • Waspe, L. E., & Winkle, R. A. (1986). Pharmacology and Clinical Use of Mexiletine. University of Arizona. Available at: [Link]

  • Waspe, L. E., & Winkle, R. A. (1986). Pharmacology and clinical use of mexiletine. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Mexiletine Hydrochloride Capsules USP. accessdata.fda.gov. Available at: [Link]

  • Chew, C. Y., et al. (1979). Pharmacology, electrophysiology, and pharmacokinetics of mexiletine. PubMed. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine. PubChem. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

As a Senior Application Scientist, my goal is to provide you with more than just a safety checklist. True laboratory safety stems from understanding the mechanistic behavior of the molecules we handle. This guide bridges the gap between chemical structure and operational safety, ensuring your drug development workflows remain both innovative and secure.

Chemical Profile & Hazard Causality

Compound: 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine CAS Number: 1256822-84-0[1] Molecular Formula: C7H4BrClF3NO

In pharmaceutical R&D, this highly functionalized pyridine is a valuable building block for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, its specific structural features dictate its hazard profile:

  • Lipophilicity & Dermal Penetration: The addition of the 2,2,2-trifluoroethoxy group significantly increases the lipophilicity of the pyridine core. This allows the molecule to more readily cross the stratum corneum (the skin's outer barrier), making dermal exposure a critical, rapid-onset risk.

  • Electrophilicity & Sensitization: The presence of reactive halogens (bromine at C5, chlorine at C3) makes the molecule an electrophile. In biological systems, electrophiles can act as haptens—binding to skin proteins and triggering an immune response. This is the mechanistic causality behind its GHS classification as a skin sensitizer (H317: May cause an allergic skin reaction).

  • Aerosolization: As a solid powder, it poses a respiratory hazard (H335: May cause respiratory irritation)[2]. The powder can hold a static charge, increasing the risk of aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific lipophilic and electrophilic risks of this compound, the following PPE is mandatory. Data is summarized for immediate operational implementation.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-gloved Nitrile (min 5 mil) or NeopreneNitrile provides a robust barrier against lipophilic organics. Double-gloving creates a fail-safe against microscopic tears that occur during routine handling.
Eye Protection ANSI Z87.1 Compliant Safety GogglesPrevents aerosolized particulate dust or accidental solution splashes from contacting highly vascularized ocular mucosa.
Body Protection Flame-Resistant (FR) Lab Coat & Long PantsProtects against static discharge during powder transfer. The coat must be fully buttoned to prevent localized dust accumulation on clothing.
Respiratory & Environmental Local Exhaust Ventilation (Fume Hood)Mandatory. Prevents inhalation of aerosolized particulates. N95/P100 respirators are only supplemental and do not replace the need for a fume hood[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety check is confirmed.

Step 1: Pre-Operation Verification

  • Hood Validation: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not handle the chemical if the exhaust alarm is sounding.

  • Glove Integrity (The Inflation Test): Before donning, trap air inside the nitrile gloves and squeeze. Discard any glove that fails to hold pressure, as pinhole leaks will allow lipophilic compounds to bypass the barrier.

Step 2: Safe Weighing and Transfer

  • Static Mitigation: Use an anti-static weighing boat or a static eliminator (ionizer) inside the hood. Halogenated powders hold static charge and will "jump," causing uncontrolled aerosolization.

  • Containment: Weigh the compound exclusively inside the localized exhaust ventilation (LEV) environment. Never transport open containers of the powder across the laboratory[4].

Step 3: Reaction Setup

  • Solvation: Dissolve the compound in your reaction solvent (e.g., THF, DMF) entirely within the fume hood.

  • Sealing: Ensure the reaction vessel (e.g., Schlenk flask or sealed vial) is completely closed and purged with inert gas before removing it from the hood for downstream processes.

Spill Response & Disposal Plan

In the event of an accidental release, follow this causality-driven response plan to minimize exposure and environmental impact.

Emergency Spill Protocol:

  • Isolate: Immediately evacuate the immediate area if the spill occurs outside of the fume hood.

  • Contain (No Dry Sweeping): Covering the solid spill with damp sand or a universal chemical absorbent is critical. Dry sweeping generates airborne dust, directly exacerbating the inhalation hazard (H335)[2].

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water. Causality note: The trifluoroethoxy group makes the compound highly hydrophobic; water alone will not decontaminate the surface. A surfactant (detergent) is required to solubilize the residue.

Disposal Plan:

  • Classification: Must be strictly classified as Halogenated Organic Waste .

  • Segregation: Store in clearly labeled, dedicated halogenated waste carboys. Mixing with non-halogenated solvents complicates disposal and can lead to dangerous exothermic incompatibilities[5].

  • Destruction: Dispose of in accordance with EPA/RCRA guidelines, which mandate high-temperature incineration to safely break the stable carbon-halogen and carbon-fluorine bonds[4].

Visualizing the Safety Workflow

Safe handling, operational workflow, and spill response for halogenated pyridine derivatives.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。